Product packaging for Derazantinib(Cat. No.:CAS No. 1234356-69-4)

Derazantinib

Cat. No.: B612007
CAS No.: 1234356-69-4
M. Wt: 468.6 g/mol
InChI Key: KPJDVVCDVBFRMU-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Derazantinib is under investigation in clinical trial NCT03230318 (this compound in Subjects With FGFR2 Gene Fusion Positive Inoperable or Advanced Intrahepatic Cholangiocarcinoma).
This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. This compound binds to and potently inhibits the activity of FGFR subtypes 1, 2 and 3. This may result in the inhibition of FGFR-mediated signal transduction pathways, tumor cell proliferation, tumor angiogenesis and tumor cell death in FGFR-overexpressing tumor cells. FGFR, a receptor tyrosine kinase, is upregulated in many tumor cell types and plays a key role in tumor cellular proliferation, differentiation, angiogenesis and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a multi-kinase inhibitor;  structure in first source
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29FN4O B612007 Derazantinib CAS No. 1234356-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234356-69-4
Record name Derazantinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Derazantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DERAZANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Derazantinib in FGFR-Driven Cancers: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (ARQ-087) is an orally bioavailable, multi-kinase inhibitor with potent activity against the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound in FGFR-driven cancers, summarizing key preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted therapeutic agent.

Introduction to this compound

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the FGFR kinase domain.[1][2] This action prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis.[1][2] Notably, this compound exhibits a spectrum-selective kinase inhibition profile, potently targeting FGFR1, FGFR2, and FGFR3, with lower activity against FGFR4.[1][6] In addition to its effects on FGFR, this compound also inhibits other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, DDR2, PDGFRβ, and KIT.[1][7][8] This broader activity, particularly the inhibition of CSF1R, may contribute to its anti-tumor effects by modulating the tumor microenvironment.[8][9]

Mechanism of Action

Direct Inhibition of FGFR Kinase Activity

This compound functions as an ATP-competitive inhibitor of FGFR kinases.[1][2] It is capable of inhibiting both the inactive and fully active forms of the FGFR kinase, thereby preventing the initiation and propagation of downstream signaling.[1] By occupying the ATP-binding site, this compound blocks the transfer of phosphate from ATP to tyrosine residues on the FGFR and its substrates. This inhibition of autophosphorylation is a critical step in halting the oncogenic signaling driven by aberrant FGFR activation.[1]

Downstream Signaling Pathway Inhibition

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and trans-autophosphorylation of the intracellular kinase domains. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell cycle progression, proliferation, and survival.

This compound's inhibition of FGFR autophosphorylation effectively blocks the activation of these key downstream signaling nodes.[2] Preclinical studies have demonstrated that treatment with this compound leads to a dose-dependent reduction in the phosphorylation of FGFR, FRS2-α (FGFR Substrate 2α), ERK (Extracellular signal-regulated kinase), and AKT.[1][2] This comprehensive blockade of downstream signaling ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells with dysregulated FGFR signaling.[1][2]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 FRS2 FRS2α P1->FRS2 Recruitment & Phosphorylation PI3K PI3K P2->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR Inhibition Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - this compound dilutions - FGFR enzyme - Peptide substrate - ATP - Assay buffer Start->Prep Reaction Set up Kinase Reaction: Add reagents to microplate wells Prep->Reaction Incubate Incubate at Room Temperature Reaction->Incubate Detect Detect Phosphorylation Signal Incubate->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End Analyze->End

References

The Trajectory of Derazantinib: From Discovery to Clinical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Overview for Researchers and Drug Development Professionals

Derazantinib (formerly ARQ 087) is a potent, orally bioavailable, multi-kinase inhibitor that has been the subject of extensive research and clinical development, primarily for the treatment of cancers harboring fibroblast growth factor receptor (FGFR) genetic aberrations. This in-depth guide provides a comprehensive timeline of its discovery and development, details of key experimental protocols, and an overview of its mechanism of action.

Discovery and Early Development

The journey of this compound began with its initial discovery and development by ArQule, Inc. While the precise date of initial discovery is not publicly available, the compound, then known as ARQ 087, emerged as a promising inhibitor of the FGFR family of kinases.

In April 2018, Basilea Pharmaceutica Ltd. entered into a license agreement with ArQule to gain exclusive worldwide rights to this compound, excluding the People's Republic of China, Hong Kong, Macau, and Taiwan. This partnership aimed to accelerate the development and commercialization of the drug. Subsequently, in February 2018, Roivant Sciences and ArQule announced a collaboration to develop and commercialize this compound in Greater China.[1] However, in June 2022, Basilea announced the termination of the licensing agreement, returning the rights to Merck & Co., which had acquired ArQule in 2019.[2]

Preclinical Development

This compound has demonstrated significant anti-tumor activity in a range of preclinical models, providing a strong rationale for its clinical investigation.

In Vitro Studies

Kinase Inhibition Assays:

Initial biochemical assays revealed this compound's potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay [4]

  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against FGFR kinases.

  • Method:

    • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

    • A kinase activity assay is performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

    • This compound is serially diluted and incubated with the kinase and a substrate peptide.

    • The reaction is initiated by the addition of ATP.

    • After incubation, a europium-labeled anti-phospho-substrate antibody is added.

    • The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

In Vivo Studies

This compound has shown robust efficacy in various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[5]

Experimental Protocol: In Vivo Xenograft Model [5]

  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

  • Method:

    • Human cancer cell lines with known FGFR alterations (e.g., SNU-16 for gastric cancer) are selected.

    • Cells are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at specified doses and schedules.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised for further analysis (e.g., pharmacodynamic markers).

Clinical Development

The clinical development of this compound has been extensive, with a focus on patients with FGFR-driven solid tumors. The "FIDES" (Fibroblast growth factor Inhibition with this compound in Solid tumors) program, initiated by Basilea, has comprised several key studies.

Table 1: Key Clinical Trials of this compound

Trial IdentifierPhaseTitleStatus (as of late 2025)Key Findings/Endpoints
NCT017529201/2A Study of this compound (ARQ 087) in Adult Subjects With Advanced Solid Tumors With FGFR Genetic AlterationsCompletedEstablished the recommended Phase 2 dose (RP2D) of 300 mg once daily. Showed preliminary anti-tumor activity in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA).[6][7]
NCT03230318 (FIDES-01)2This compound in Subjects With FGFR2 Gene Fusion-, Mutation- or Amplification- Positive Inoperable or Advanced Intrahepatic CholangiocarcinomaCompletedMet primary endpoint, demonstrating clinically meaningful activity in iCCA patients with FGFR2 fusions.
NCT04045613 (FIDES-02)1/2A Study of this compound as Monotherapy and in Combination With Atezolizumab in Patients With Urothelial Cancer and FGFR Genetic AberrationsTerminatedExplored this compound as a monotherapy and in combination with an immune checkpoint inhibitor.
NCT04604132 (FIDES-03)1/2A Study of this compound as Monotherapy and in Combination With Paclitaxel, Ramucirumab or Atezolizumab in Patients With Gastric Cancer and FGFR Genetic AberrationsTerminatedInvestigated this compound in various combinations for gastric cancer.
FIDES-01: A Pivotal Study in Intrahepatic Cholangiocarcinoma (iCCA)

The FIDES-01 study was a cornerstone of this compound's clinical development, focusing on a patient population with a high unmet medical need.

Experimental Protocol: FIDES-01 (NCT03230318) [3][8]

  • Objective: To evaluate the efficacy and safety of this compound in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who have received at least one prior systemic therapy.

  • Study Design: A multicenter, open-label, single-arm study.

  • Patient Population: Adults with histologically or cytologically confirmed iCCA with documented FGFR2 gene alterations.

  • Intervention: this compound 300 mg administered orally once daily.

  • Primary Endpoints:

    • Cohort 1 (FGFR2 fusions): Objective Response Rate (ORR) as assessed by independent central review.

    • Cohort 2 (FGFR2 mutations or amplifications): Progression-Free Survival (PFS) rate at 3 months.

  • Tumor Assessment: Performed every 8 weeks for the first 48 weeks, and every 12 weeks thereafter, according to RECIST v1.1.

Table 2: Key Efficacy Data from the FIDES-01 Trial (iCCA) [8]

EndpointFGFR2 Fusion Cohort (n=103)FGFR2 Mutation/Amplification Cohort (n=31)
Objective Response Rate (ORR) 21.4%6.5%
Disease Control Rate (DCR) 75.7%58.1%
Median Progression-Free Survival (PFS) 8.0 months8.3 months
Median Overall Survival (OS) 17.2 months15.9 months

Mechanism of Action and Signaling Pathways

This compound is an ATP-competitive inhibitor of the FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, and FGFR3).[3] FGFRs play a crucial role in cell proliferation, differentiation, migration, and survival. Genetic alterations in FGFRs, such as fusions, mutations, and amplifications, can lead to constitutive activation of downstream signaling pathways, driving tumorigenesis.

This compound also inhibits other kinases, including the colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor receptor beta (PDGFRβ).[5][9] The inhibition of CSF1R is of particular interest as it may modulate the tumor microenvironment by targeting tumor-associated macrophages.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Migration ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Cell_Effects This compound This compound This compound->FGFR

Figure 1: Simplified FGFR Signaling Pathway and the inhibitory action of this compound.

Regulatory Status and Timeline

This compound has been granted Orphan Drug Designation (ODD) for specific indications by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

  • FDA Orphan Drug Designation: this compound received ODD from the FDA for the treatment of cholangiocarcinoma.[10]

  • EMA Orphan Drug Designation: The EMA granted ODD to this compound for the treatment of biliary tract cancer.[11][12][13]

As of late 2025, this compound has not received marketing approval from the FDA or the EMA and remains an investigational drug.

Table 3: this compound Development Timeline

DateEvent
February 7, 2018 Roivant Sciences and ArQule announce collaboration for this compound in Greater China.[1]
April 17, 2018 Basilea Pharmaceutica licenses this compound from ArQule.[14]
November 23, 2017 ArQule initiates a registrational trial of this compound in iCCA.
July 24, 2017 The FIDES-01 (NCT03230318) study is first submitted to ClinicalTrials.gov.
May 21, 2021 The FIDES-03 (NCT04604132) study protocol is version 5.0, with IND number 146726.[4]
June 27, 2022 Basilea announces the termination of the licensing agreement for this compound.[2]

Conclusion

This compound has demonstrated a promising efficacy and manageable safety profile in clinical trials, particularly in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma. Its multi-kinase inhibitory activity, including the targeting of CSF1R, suggests potential for broader applications and combination therapies. While it has not yet gained regulatory approval, the extensive preclinical and clinical data generated to date provide a solid foundation for its continued investigation as a targeted therapy for cancers with FGFR pathway dysregulation. Further studies will be crucial to fully define its role in the evolving landscape of precision oncology.

References

Derazantinib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, summarizing key preclinical data and outlining the methodologies used in its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.

Introduction

The fibroblast growth factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[3] Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a known oncogenic driver in a variety of solid tumors, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[4][5][6] this compound has emerged as a promising therapeutic agent that selectively targets this pathway. Beyond its potent activity against FGFRs, this compound also exhibits inhibitory effects on other key kinases involved in tumor progression and the tumor microenvironment, such as colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[3][7] This multi-targeted profile suggests a broader mechanism of action that may contribute to its clinical efficacy.

Target Profile and Kinase Selectivity

The kinase selectivity of a targeted therapy is a critical determinant of its efficacy and safety profile. This compound has been extensively profiled against a panel of kinases to determine its inhibitory activity.

Primary Targets: Fibroblast Growth Factor Receptors (FGFRs)

This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1] Its activity against FGFR4 is comparatively lower.[1] The primary mechanism of action is through competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation and activation of downstream signaling pathways.[2]

Kinase Selectivity Profile

The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.

Kinase TargetIC50 (nM)Reference
FGFR14.5[1]
FGFR21.8[1]
FGFR34.5[1]
FGFR434[1]
VEGFR231.7[6]
CSF1R16.2[6]
PDGFRβ-[1]
KIT-[1]
RET-[1]
DDR2-[1]

IC50 values for PDGFRβ, KIT, RET, and DDR2 were not explicitly quantified in the provided search results but are listed as inhibited kinases.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects through the inhibition of multiple signaling pathways critical for tumor growth, survival, and angiogenesis.

FGFR Signaling Pathway

Activation of FGFRs by their FGF ligands leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by FGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth. By inhibiting FGFR phosphorylation, this compound effectively blocks these downstream signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis_node Angiogenesis ERK->Angiogenesis_node This compound This compound This compound->FGFR Inhibits (ATP-competitive)

FGFR Signaling Pathway and this compound's Point of Inhibition.
CSF1R and VEGFR2 Signaling

This compound's inhibition of CSF1R and VEGFR2 contributes to its anti-tumor activity by modulating the tumor microenvironment and inhibiting angiogenesis.

  • CSF1R Signaling: CSF1R is primarily expressed on macrophages and is crucial for their survival, differentiation, and proliferation. Tumor-associated macrophages (TAMs) often promote tumor growth and suppress the anti-tumor immune response. By inhibiting CSF1R, this compound can reduce the number of immunosuppressive TAMs in the tumor microenvironment, potentially enhancing the anti-tumor immune response.[7]

  • VEGFR2 Signaling: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR2 by this compound can disrupt this process, leading to reduced tumor growth and metastasis.[3]

Multi_Target_Signaling cluster_tumor_cell Tumor Cell cluster_macrophage Macrophage cluster_endothelial_cell Endothelial Cell This compound This compound FGFR FGFR This compound->FGFR CSF1R CSF1R This compound->CSF1R VEGFR2 VEGFR2 This compound->VEGFR2 Tumor_Proliferation Proliferation & Survival FGFR->Tumor_Proliferation TAM_Survival TAM Survival & Function CSF1R->TAM_Survival Angiogenesis_node Angiogenesis VEGFR2->Angiogenesis_node

This compound's Multi-Target Inhibition of Key Signaling Pathways.

Experimental Methodologies

The characterization of this compound's target profile and anti-tumor activity has been supported by a range of in vitro and in vivo experimental models.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against a panel of purified kinases.

Protocol Outline:

  • Reagents: Recombinant human kinases, biotinylated peptide substrate, ATP, and this compound.

  • Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

  • Procedure:

    • This compound is serially diluted and added to microplate wells.

    • The kinase and a biotinylated peptide substrate are added to the wells.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) start->prepare_reagents serial_dilution Perform Serial Dilution of this compound prepare_reagents->serial_dilution add_to_plate Add Kinase, Substrate, and this compound to Plate serial_dilution->add_to_plate initiate_reaction Initiate Reaction with ATP add_to_plate->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Phosphorylated Substrate stop_reaction->quantify analyze Calculate IC50 Values quantify->analyze end_node End analyze->end_node

Workflow of a Typical Biochemical Kinase Inhibition Assay.
Cellular Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Protocol Outline:

  • Cell Lines: Cancer cell lines with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification, NCI-H716 with FGFR2 fusion).

  • Reagents: Cell culture medium, fetal bovine serum, this compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of this compound or vehicle control.

    • After a defined incubation period (e.g., 72 hours), MTT reagent is added to each well.

    • Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the vehicle-treated control. The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is then calculated.[8]

In Vivo Tumor Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Models: Human cancer cell lines with FGFR alterations (e.g., SNU-16, NCI-H716) are subcutaneously injected into the mice.[9]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 30-75 mg/kg daily).[1]

  • Efficacy Assessment: Tumor volume is measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess downstream signaling).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the this compound-treated group to the vehicle-treated control group.

Integrated Mechanism of Action and Therapeutic Rationale

The therapeutic potential of this compound stems from its ability to simultaneously inhibit multiple key oncogenic drivers and pathways that support tumor growth and survival.

Therapeutic_Rationale cluster_inhibition Direct Inhibition cluster_effects Anti-Tumor Effects This compound This compound FGFR_inhibition FGFR Inhibition This compound->FGFR_inhibition CSF1R_inhibition CSF1R Inhibition This compound->CSF1R_inhibition VEGFR2_inhibition VEGFR2 Inhibition This compound->VEGFR2_inhibition Reduced_Proliferation Reduced Tumor Cell Proliferation & Survival FGFR_inhibition->Reduced_Proliferation Altered_TME Modulation of Tumor Microenvironment CSF1R_inhibition->Altered_TME Inhibited_Angiogenesis Inhibition of Angiogenesis VEGFR2_inhibition->Inhibited_Angiogenesis Therapeutic_Effect Overall Anti-Tumor Therapeutic Effect Reduced_Proliferation->Therapeutic_Effect Altered_TME->Therapeutic_Effect Inhibited_Angiogenesis->Therapeutic_Effect

Logical Relationship of this compound's Multi-Kinase Inhibition to its Therapeutic Effect.

By targeting FGFR, this compound directly inhibits the proliferation and survival of tumor cells that are dependent on this signaling pathway. Concurrently, its inhibition of CSF1R and VEGFR2 addresses the critical roles of the tumor microenvironment and angiogenesis in supporting tumor growth and metastasis. This multi-pronged approach provides a strong rationale for the clinical development of this compound in cancers with FGFR aberrations.

Conclusion

This compound is a potent and selective inhibitor of FGFR1, 2, and 3, with additional activity against other clinically relevant kinases, including CSF1R and VEGFR2. This unique target profile allows this compound to exert a multi-faceted anti-tumor effect by directly inhibiting tumor cell growth, modulating the tumor microenvironment, and disrupting tumor angiogenesis. The preclinical data, supported by robust experimental methodologies, provide a strong foundation for the ongoing clinical investigation of this compound as a targeted therapy for patients with FGFR-driven malignancies. This in-depth technical guide serves as a valuable resource for understanding the core pharmacological properties of this promising anti-cancer agent.

References

Investigating Off-Target Effects of Derazantinib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is a potent, orally bioavailable, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2] These kinases are crucial regulators of cell proliferation, differentiation, and migration, and their dysregulation is implicated in various cancers.[2] While this compound has shown promising clinical activity in tumors with FGFR genetic aberrations, a comprehensive understanding of its off-target effects is critical for predicting potential therapeutic benefits, understanding adverse event profiles, and identifying opportunities for combination therapies. This guide provides a detailed overview of the known off-target profile of this compound, methodologies for its investigation, and the signaling pathways involved.

Data Presentation: Kinase Inhibition Profile of this compound

The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and a range of off-target kinases. This data, compiled from various biochemical and cell-based assays, offers a quantitative perspective on the selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Primary and Off-Target Kinases (Biochemical Assays)

Target KinaseIC50 (nM)Assay TypeReference
Primary Targets
FGFR14.5AlphaScreen™[1]
FGFR21.8AlphaScreen™[1]
FGFR34.5AlphaScreen™[1]
Known Off-Targets
FGFR434Not Specified[1]
CSF1R16.2Not Specified[3]
VEGFR231.7Not Specified[3]
RETInhibitedNot Specified[1]
DDR2InhibitedNot Specified[1]
PDGFRβInhibitedNot Specified[1]
KITInhibitedNot Specified[1]
VEGFRInhibitedNot Specified[1]

Note: "Inhibited" indicates that the source mentioned inhibitory activity but did not provide a specific IC50 value.

Table 2: Cellular Inhibitory Activity of this compound

Cell LineTarget PathwayEC50 (µM)Assay TypeReference
Cos-1 (overexpressing FGFR1)FGFR1 phosphorylation< 0.123Autophosphorylation Assay[1]
Cos-1 (overexpressing FGFR2)FGFR2 phosphorylation0.185Autophosphorylation Assay[1]
Cos-1 (overexpressing FGFR3)FGFR3 phosphorylation0.463Autophosphorylation Assay[1]
Cos-1 (overexpressing FGFR4)FGFR4 phosphorylation> 10Autophosphorylation Assay[1]
RAW264.7 (macrophage)pCSF1RNot SpecifiedImmunoblotting[4]
GDM-1 (tumor cells)pCSF1RNot SpecifiedImmunoblotting[4]
DEL (tumor cells)pCSF1RNot SpecifiedImmunoblotting[4]
Mouse MacrophagespCSF1RGI50 = 100 nMNot Specified[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of kinase inhibitor off-target effects. Below are methodologies for key experiments cited in the investigation of this compound's kinase profile.

Biochemical Kinase Inhibition Assay (AlphaScreen™ Format)

This protocol is adapted from methodologies used to determine the IC50 values of this compound against FGFR kinases.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase in a biochemical, high-throughput format.

Materials:

  • Recombinant human kinase (e.g., FGFR1, FGFR2)

  • Biotinylated peptide substrate (e.g., Biotin-PYK2)

  • This compound

  • ATP

  • Assay Buffer: 50 mM Tris (pH 8.0), 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT

  • Stop/Detection Mixture: Assay buffer containing 10 mM EDTA, AlphaScreen™ Streptavidin Donor beads, and P-TYR-100 Acceptor beads

  • 384-well reaction plates

  • Plate reader capable of AlphaScreen™ detection (e.g., Perkin Elmer Envision)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions 10-fold in deionized water to achieve a final DMSO concentration of 10%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (10% DMSO) to the wells of a 384-well plate.

    • Add 17.5 µL of the recombinant kinase diluted in assay buffer to each well. The final concentration of the kinase should be optimized for the specific assay (e.g., 0.50 nM for FGFR1, 0.25 nM for FGFR2).[1]

    • Pre-incubate the plate at room temperature for 30 minutes.

  • Initiation of Kinase Reaction:

    • Add 5 µL of a mixture of ATP and biotinylated peptide substrate in assay buffer to each well. The final concentrations should be at the Km for ATP for the specific kinase and a saturating concentration of the peptide substrate (e.g., 80 nM for Biotin-PYK2).[1]

    • The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Add 10 µL of the stop/detection mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a compatible plate reader with an excitation wavelength of 640 nm and an emission wavelength of 570 nm.[1]

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular Phosphorylation Assay (Immunoblotting)

This protocol is a generalized method for assessing the inhibition of receptor tyrosine kinase phosphorylation in a cellular context, as described for CSF1R.[6]

Objective: To determine the effect of this compound on the phosphorylation of a target kinase in cultured cells.

Materials:

  • Cell line expressing the target kinase (e.g., RAW264.7 for CSF1R)

  • Cell culture medium and supplements

  • This compound

  • Ligand for kinase stimulation (e.g., CSF1)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • If necessary, starve the cells in serum-free medium for a specified time (e.g., 12 hours for CSF1R inhibition studies).[6]

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).[6]

    • Stimulate the cells with the appropriate ligand (e.g., 0.3 µM CSF1 for 3 minutes) to induce kinase phosphorylation.[6]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pCSF1R) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

Cell Proliferation Assay (Crystal Violet)

This is a general protocol for assessing the anti-proliferative effects of a compound on cancer cell lines.[6]

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Crystal violet solution (e.g., 0.5% in 25% methanol)

  • 10% acetic acid

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).[6]

  • Staining:

    • Remove the medium and gently wash the cells with PBS.

    • Fix the cells with a suitable fixative (e.g., methanol) and then stain with crystal violet solution for 10-20 minutes at room temperature.

    • Wash away the excess stain with water and allow the plates to dry.

  • Quantification:

    • Solubilize the stain by adding 10% acetic acid to each well.

    • Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general workflow for investigating its off-target effects.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2a FRS2α FGFR->FRS2a pY Grb2 Grb2 FRS2a->Grb2 PI3K PI3K FRS2a->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->FGFR FGF FGF Ligand FGF->FGFR

Caption: FGFR signaling pathway inhibited by this compound.

CSF1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R PI3K PI3K CSF1R->PI3K pY STATs STATs CSF1R->STATs pY Ras Ras CSF1R->Ras pY AKT AKT PI3K->AKT Transcription Gene Transcription (Macrophage Survival, Proliferation) AKT->Transcription STATs->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->CSF1R CSF1 CSF1 Ligand CSF1->CSF1R

Caption: CSF1R signaling pathway, an off-target of this compound.

Off_Target_Investigation_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation KinomeScan Broad Kinome Profiling (e.g., Radiometric Assay, Binding Assay) IdentifyHits Identify Potential Off-Targets KinomeScan->IdentifyHits Biochemical Biochemical IC50 Determination (e.g., AlphaScreen™) ValidateHits Validate Off-Target Activity Biochemical->ValidateHits Cellular Cell-Based Assays (Phosphorylation, Proliferation) AssessPhenotype Assess Phenotypic Consequences Cellular->AssessPhenotype Xenograft Xenograft Models End End: Characterized Off-Target Profile Xenograft->End PDX Patient-Derived Xenograft (PDX) Models PDX->End Start Start: Kinase Inhibitor (this compound) Start->KinomeScan IdentifyHits->Biochemical ValidateHits->Cellular AssessPhenotype->Xenograft AssessPhenotype->PDX

Caption: General workflow for investigating kinase inhibitor off-target effects.

Conclusion

A thorough investigation of this compound's off-target effects is paramount for its clinical development and optimal application. The data presented herein reveals that while this compound is a potent inhibitor of the FGFR family, it also demonstrates activity against other kinases such as CSF1R and VEGFR2, which may contribute to its overall therapeutic profile and potential for combination therapies. The provided experimental protocols and workflow diagrams serve as a guide for researchers to further explore and validate the off-target landscape of this compound and other kinase inhibitors, ultimately leading to a more comprehensive understanding of their mechanisms of action and clinical potential.

References

Methodological & Application

Application Notes and Protocols: Detection of p-FGFR Inhibition by Derazantinib via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of several cancers. Derazantinib is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3 kinases.[2][3] It competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[4][5] This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting FGFR phosphorylation using Western blotting.

Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain, such as Tyr653 and Tyr654.[6][7] This phosphorylation event creates docking sites for downstream signaling molecules, leading to the activation of pathways like the RAS-MAPK and PI3K-AKT cascades, which in turn regulate gene expression and cellular responses.[5][8] this compound exerts its inhibitory effect by preventing this initial autophosphorylation step.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds p-FGFR p-FGFR (Tyr653/654) FGFR->p-FGFR Dimerization & Autophosphorylation FRS2 FRS2 p-FGFR->FRS2 PI3K PI3K p-FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The general workflow for this protocol involves cell culture and treatment with this compound, followed by protein extraction. The concentration of phosphorylated FGFR (p-FGFR) is then quantified by Western blotting, using an antibody specific to the phosphorylated form of the receptor. Total FGFR levels are also measured as a loading control.

Western_Blot_Workflow cluster_protocol Experimental Protocol A 1. Cell Culture & Plating B 2. This compound Treatment A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (p-FGFR & Total FGFR) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis & Normalization J->K

Caption: Workflow for Western blot analysis of p-FGFR after this compound treatment.

Data Presentation

The following tables summarize the key reagents and conditions for this protocol.

Table 1: Reagents and Materials

Reagent/MaterialSupplierCatalog Number
Cell Line (e.g., SNU-16, NCI-H716)ATCCVaries
This compoundSelleck ChemicalsS7682
Anti-p-FGFR (Tyr653/654) AntibodyCell Signaling Technology#3471
Anti-FGFR1 AntibodyAbcamab59194
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailSigma-AldrichP8340
Phosphatase Inhibitor Cocktail 2 & 3Sigma-AldrichP5726 & P0044
BCA Protein Assay KitThermo Fisher Scientific23225
PVDF MembraneBio-Rad1620177
5% Bovine Serum Albumin (BSA) in TBST--
HRP-conjugated Secondary AntibodyVariesVaries
ECL Western Blotting SubstrateThermo Fisher Scientific32106

Table 2: Experimental Conditions

ParameterConditionNotes
Cell Seeding Density Varies by cell lineAim for 70-80% confluency at time of treatment.
This compound Concentration 0.1 µM, 1 µMBased on published effective concentrations.[4] A dose-response curve is recommended.
Treatment Duration 24, 48, or 72 hoursTime-course experiments are advisable to determine optimal inhibition.[2][4]
Protein Loading Amount 20-30 µg per laneOptimize based on protein expression levels in your cell line.
Primary Antibody Dilution 1:1000 in 5% BSA/TBSTAs recommended by the manufacturer.[9]
Secondary Antibody Dilution 1:2000 - 1:5000 in 5% BSA/TBSTOptimize for your specific antibody.
Blocking Time 1 hour at room temperatureUse 5% BSA in TBST; avoid milk as it contains phosphoproteins.[10][11]
Primary Antibody Incubation Overnight at 4°CWith gentle agitation.[11]
Secondary Antibody Incubation 1 hour at room temperatureWith gentle agitation.

Experimental Protocols

1. Cell Culture and this compound Treatment

  • Culture cells (e.g., NCI-H716 or SNU-16, which have FGFR2 amplifications) in the recommended medium and conditions until they reach 70-80% confluency.[4]

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM) or DMSO as a vehicle control for the desired duration (e.g., 24 or 72 hours).[4]

2. Cell Lysis and Protein Extraction

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12][13]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer

  • Add 4X Laemmli sample buffer to the normalized protein lysates and boil at 95-100°C for 5 minutes.[14]

  • Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel.

  • Run the gel according to standard procedures.

  • Transfer the separated proteins to a PVDF membrane.[11] Pre-wet the PVDF membrane in methanol before transfer.[11]

5. Immunoblotting

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11][14] Note: Do not use milk for blocking as it contains casein, a phosphoprotein that can cause high background.[10][12]

  • Incubate the membrane with the primary antibody against p-FGFR (Tyr653/654) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle shaking.[9]

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total FGFR. Alternatively, run a parallel gel for the total FGFR blot.[15]

  • Quantify the band intensities using densitometry software (e.g., ImageJ). The level of p-FGFR should be normalized to the level of total FGFR for each sample.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blocking or washing.Increase blocking time or use a fresh blocking solution. Increase the number and duration of washes.
Milk used as a blocking agent.Use 5% BSA in TBST for all antibody dilutions and blocking steps.[10][12]
No or Weak Signal Low abundance of phosphorylated protein.Increase the amount of protein loaded. Consider immunoprecipitation to enrich for p-FGFR.[10][16]
Inactive phosphatase inhibitors.Always add fresh phosphatase and protease inhibitors to the lysis buffer immediately before use.[12][16]
Insufficient drug treatment.Optimize this compound concentration and treatment time.
Non-specific Bands Antibody concentration is too high.Titrate the primary and secondary antibodies to determine the optimal dilution.
Insufficient washing.Increase the number and duration of washes.

References

Anwendungs- und Protokollhinweise für Derazantinib in Xenograft-Mausmodellen

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungsgebiet: Präklinische Bewertung der Wirksamkeit von Derazantinib in Xenograft-Mausmodellen für die Krebsforschung und Arzneimittelentwicklung.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

This compound (DZB) ist ein oral bioverfügbarer, potenter niedermolekularer Inhibitor der Fibroblasten-Wachstumsfaktor-Rezeptoren 1, 2 und 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Genetische Aberrationen der FGFR-Signalübertragung, wie Genfusionen, Mutationen oder Amplifikationen, sind wichtige Treiber bei verschiedenen Krebsarten, darunter das intrahepatische Cholangiokarzinom (iCCA), Urothelkarzinom, Magenkarzinom und Lungenkrebs.[4] this compound hemmt die Autophosphorylierung von FGFR1 und FGFR2 dosisabhängig.[2] Zusätzlich zur FGFR-Hemmung zeigt this compound auch Aktivität gegen den Kolonie-stimulierenden Faktor-1-Rezeptor (CSF1R), was auf eine mögliche Modulation der Immunantwort im Tumormikromilieu hindeutet.[1][5] Diese Anwendungs- und Protokollhinweise beschreiben die Gestaltung und Durchführung von Xenograft-Mausmodellstudien zur Untersuchung der Antitumor-Wirksamkeit von this compound.

Wirkmechanismus und Signalweg

This compound hemmt kompetitiv die ATP-Bindung an die Kinasedomäne der FGFRs, was die nachgeschalteten Signalwege blockiert, die an Zellproliferation, -differenzierung, -migration und Angiogenese beteiligt sind.[2][3] Die Hemmung von CSF1R kann die Infiltration von tumorfördernden Makrophagen (M2-TAMs) reduzieren und so das Tumormikromilieu für eine Anti-Tumor-Immunantwort empfänglicher machen.[4][6]

Derazantinib_Signaling_Pathway cluster_membrane Zellmembran cluster_extracellular Extrazellulärer Raum cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern FGFR FGFR1/2/3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Signalweg FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Signalweg FGFR->PI3K_AKT_mTOR CSF1R CSF1R MACROPHAGE Tumor-assoziierte Makrophagen (M2) CSF1R->MACROPHAGE FGF FGF-Ligand FGF->FGFR CSF1 CSF-1 CSF1->CSF1R This compound This compound This compound->FGFR This compound->CSF1R Proliferation Zellproliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenese RAS_RAF_MEK_ERK->Angiogenesis Survival Überleben PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Angiogenesis ImmuneSuppression Immunsuppression MACROPHAGE->ImmuneSuppression

Abbildung 1: Vereinfachter Signalweg der this compound-Wirkung.

Experimentelles Design und Protokolle

Das folgende Diagramm zeigt einen typischen Arbeitsablauf für eine Xenograft-Studie mit this compound.

Xenograft_Workflow A 1. Zellkultur (z.B. SNU-16) B 2. Zellernte und Präparation A->B C 3. Subkutane Injektion in immundefiziente Mäuse B->C D 4. Tumorwachstum (bis ~100-150 mm³) C->D E 5. Randomisierung in Behandlungsgruppen D->E F 6. Behandlungsphase (Vehikel vs. This compound) E->F G 7. Tumormessung (z.B. 2x pro Woche) F->G Monitoring H 8. Endpunkterhebung (Tumorvolumen, Gewicht, etc.) G->H I 9. Datenanalyse und Berichterstattung H->I

Abbildung 2: Allgemeiner Arbeitsablauf für Xenograft-Studien.

Materialien und Reagenzien
  • Zelllinie: SNU-16 (Magenkarzinom, FGFR2-amplifiziert) oder eine andere relevante Zelllinie mit FGFR-Aberrationen.

  • Tiermodell: Immundefiziente Mäuse (z.B. athymische Nude-Mäuse, NOD/SCID).

  • This compound: Reinsubstanz.

  • Vehikel zur Formulierung: Z.B. 0,5% Carboxymethylcellulose-Natrium (CMC-Na) in Wasser.

  • Zellkulturmedien und Reagenzien: Entsprechend den Anforderungen der Zelllinie.

  • Matrigel®: Für die Zellinjektion.

  • Messschieber: Zur Messung des Tumorvolumens.

  • Anästhetika: Z.B. Isofluran.

Protokoll zur Etablierung des Xenograft-Modells
  • Zellkultur: Kultivieren Sie SNU-16-Zellen unter Standardbedingungen bis zu einer Konfluenz von 80-90%.

  • Zellernte: Ernten Sie die Zellen durch Trypsinisierung, waschen Sie sie mit serumfreiem Medium oder PBS und bestimmen Sie die Zellzahl und Viabilität (mindestens 95% erforderlich).

  • Injektionssuspension: Resuspendieren Sie die Zellen in einer 1:1-Mischung aus serumfreiem Medium/PBS und Matrigel auf eine Endkonzentration von 1 x 10⁷ Zellen/ml. Auf Eis halten.

  • Injektion: Injizieren Sie 100 µl der Zellsuspension (entspricht 1 x 10⁶ Zellen) subkutan in die Flanke jeder Maus.[5]

  • Tumorwachstum: Überwachen Sie die Mäuse regelmäßig auf Tumorbildung. Beginnen Sie mit der Behandlung, wenn die Tumore ein durchschnittliches Volumen von 100-150 mm³ erreichen.

Protokoll zur Formulierung und Verabreichung von this compound
  • Formulierung: Bereiten Sie eine Suspension von this compound im Vehikel (z.B. 0,5% CMC-Na) vor. Die Konzentration sollte so gewählt werden, dass das gewünschte Dosisvolumen (z.B. 10 ml/kg) verabreicht werden kann. Ein Beispiel für eine Dosis in Nagetierstudien ist 30 mg/kg.[7][8]

  • Verabreichung: Verabreichen Sie this compound oder das Vehikel einmal täglich per oraler Sonde (Gavage).[7] Die Behandlung sollte über einen vordefinierten Zeitraum (z.B. 21-28 Tage) oder bis zum Erreichen der Endpunkte fortgesetzt werden.

Protokoll zur Tumormessung und Datenerfassung
  • Messung: Messen Sie die Länge (L) und Breite (W) der Tumore zwei- bis dreimal pro Woche mit einem digitalen Messschieber.

  • Volumenberechnung: Berechnen Sie das Tumorvolumen (V) mit der Formel: V = (L × W²) / 2.[9]

  • Körpergewicht: Messen Sie das Körpergewicht der Mäuse bei jeder Tumormessung, um die allgemeine Toxizität zu überwachen.

  • Endpunkte: Primäre Endpunkte sind in der Regel die Tumorwachstumshemmung (TGI) und die statistische Signifikanz des Unterschieds im Tumorvolumen zwischen den Behandlungsgruppen. Sekundäre Endpunkte können das Überleben und die Analyse von Biomarkern im Tumorgewebe umfassen.

Datenpräsentation und erwartete Ergebnisse

Die Wirksamkeit von this compound korreliert in Xenograft-Modellen signifikant mit der FGFR-Genexpression.[10] In FGFR-gesteuerten Magenkrebsmodellen zeigte this compound eine vergleichbare oder höhere Wirksamkeit als andere FGFR-Inhibitoren und Paclitaxel.[10]

Tabelle 1: Beispielhafte quantitative Daten aus einer this compound-Xenograft-Studie
BehandlungsgruppeDosis und SchemaMittleres Tumorvolumen am Ende der Studie (mm³)Tumorwachstums- hemmung (TGI) in %p-Wert (vs. Vehikel)
Vehikel10 ml/kg, p.o., QD1500 ± 250--
This compound30 mg/kg, p.o., QD450 ± 12070<0.01
PositivkontrolleDosis XErgebnis YErgebnis Z<0.01

Hinweis: Die obigen Daten sind hypothetisch und dienen der Veranschaulichung. Die tatsächlichen Ergebnisse können je nach Modell und experimentellen Bedingungen variieren.

Tabelle 2: Pharmakokinetische Parameter von this compound bei Ratten (Einzeldosis)
ParameterWert (Mittelwert ± SD)
Dosis30 mg/kg, oral
Cmax (ng/ml)637,17 ± 85,91
Tmax (h)Nicht spezifiziert
AUC₀→t (ng·h/ml)Nicht spezifiziert

Daten aus einer Studie an Sprague-Dawley-Ratten.[7][8] Pharmakokinetische Profile können bei Mäusen abweichen.

Fehlerbehebung und Überlegungen

  • Tumorwachstumsrate: Eine variable Tumorwachstumsrate kann durch sorgfältige Zellkulturtechniken und die Verwendung von Matrigel minimiert werden.

  • Toxizität: Überwachen Sie die Mäuse täglich auf Anzeichen von Toxizität (Gewichtsverlust, Verhaltensänderungen). Eine Dosisanpassung kann erforderlich sein.

  • Verabreichung: Eine ordnungsgemäße Technik der oralen Gavage ist entscheidend, um Verletzungen und Stress bei den Tieren zu minimieren.

  • Resistenz: Erworbene Resistenz gegen FGFR-Inhibitoren kann durch sekundäre Mutationen in der FGFR-Kinasedomäne entstehen.[11] Dies kann in Langzeitstudien ein relevanter Faktor sein.

Fazit

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Rahmen für die präklinische Untersuchung von this compound in Xenograft-Mausmodellen. Die vorgestellten Protokolle für die Etablierung des Modells, die Verabreichung des Medikaments und die Datenerfassung ermöglichen eine robuste Bewertung der Antitumor-Aktivität von this compound. Die sorgfältige Auswahl des Modells basierend auf dem FGFR-Status und die standardisierte Durchführung der Experimente sind entscheidend für die Erzielung reproduzierbarer und klinisch relevanter Daten.

References

Application Notes and Protocols for Immunohistochemical Assessment of FGFR Expression in Derazantinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for assessing Fibroblast Growth Factor Receptor (FGFR) expression by immunohistochemistry (IHC) in the context of studies involving the multi-FGFR inhibitor, Derazantinib. While specific IHC protocols for the pivotal this compound clinical trials, such as FIDES-01, have not been publicly detailed, this document outlines a robust, representative protocol based on established methods for FGFR IHC in cancer research. Additionally, it summarizes the key clinical data for this compound in FGFR2-altered intrahepatic cholangiocarcinoma (iCCA).

Introduction to this compound and the Role of FGFR

This compound is an orally administered, selective pan-FGFR kinase inhibitor with activity against FGFR1, FGFR2, and FGFR3.[1] The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival. Aberrations in FGFR genes, including fusions, amplifications, and mutations, can lead to oncogenic signaling and are implicated in the pathogenesis of various cancers, notably intrahepatic cholangiocarcinoma (iCCA).[2][3] In iCCA, FGFR2 fusions are the most common type of FGFR alteration.[2] The clinical development of this compound has focused on patient populations with these specific genetic alterations.

Accurate and reliable detection of FGFR expression and genetic alterations is paramount for identifying patients who are most likely to benefit from FGFR-targeted therapies like this compound. While next-generation sequencing (NGS) and fluorescence in situ hybridization (FISH) are the gold standard for identifying FGFR gene fusions, mutations, and amplifications for clinical trial enrollment, IHC can serve as a valuable tool for assessing protein expression levels and may be used as a screening method.

Quantitative Data from this compound Clinical Trials

The following tables summarize the key efficacy data from the Phase 2 FIDES-01 study of this compound in patients with inoperable or advanced iCCA harboring FGFR2 gene alterations.

Table 1: Efficacy of this compound in iCCA Patients with FGFR2 Fusions (FIDES-01, Cohort 1) [4][5]

EndpointResult
Objective Response Rate (ORR)21.4%
Disease Control Rate (DCR)75.7%
Median Progression-Free Survival (PFS)8.0 months
Median Overall Survival (OS)17.2 months

Table 2: Efficacy of this compound in iCCA Patients with FGFR2 Mutations or Amplifications (FIDES-01, Cohort 2 - Interim Analysis) [6][7]

EndpointResult
Objective Response Rate (ORR)8.7%
Disease Control Rate (DCR)73.9%
Median Progression-Free Survival (PFS)7.3 months

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway

The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are critical for cell proliferation and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->FGFR Inhibition

Caption: FGFR Signaling Pathway and the Mechanism of Action of this compound.

Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps in a typical IHC workflow for assessing FGFR protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

IHC_Workflow cluster_preparation Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue_Fixation Tissue Fixation (Formalin) Paraffin_Embedding Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning Microtome Sectioning (4-5 µm) Paraffin_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER/PIER) Deparaffinization->Antigen_Retrieval Blocking Blocking of Endogenous Peroxidase & Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-FGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chromogen Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Microscopy Microscopic Examination Dehydration_Mounting->Microscopy Scoring Pathologist Scoring Microscopy->Scoring

Caption: A typical workflow for FGFR immunohistochemistry.

Experimental Protocols

Note: The following is a representative IHC protocol for FGFR2. Optimization of specific conditions (e.g., antibody concentration, incubation times) may be required for different antibodies and tissue types.

Materials and Reagents
  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)

  • Hydrogen peroxide solution (3%)

  • Blocking serum (e.g., normal goat serum)

  • Primary antibody against FGFR2 (e.g., a validated rabbit monoclonal or polyclonal antibody)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • 3,3'-Diaminobenzidine (DAB) chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Protocol Steps
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Preheat antigen retrieval buffer to 95-100°C in a water bath, steamer, or pressure cooker.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water.

  • Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS or TBS).

    • Incubate with blocking serum for 30 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FGFR2 antibody to its optimal concentration in antibody diluent.

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with wash buffer.

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Rinse with wash buffer.

    • Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Rinse with wash buffer.

  • Chromogenic Detection:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the slides and incubate until the desired brown color develops (typically 1-10 minutes).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the hematoxylin in running tap water.

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

Scoring of FGFR2 Expression

A semi-quantitative H-score can be used to evaluate FGFR2 expression, considering both the staining intensity and the percentage of positive tumor cells.

Table 3: Staining Intensity Scoring

ScoreIntensity
0No staining
1+Weak staining
2+Moderate staining
3+Strong staining

Calculation of H-Score:

H-Score = (Percentage of cells with 1+ intensity x 1) + (Percentage of cells with 2+ intensity x 2) + (Percentage of cells with 3+ intensity x 3)

The H-score ranges from 0 to 300. A pre-defined cut-off value for positivity should be established based on validation studies. For example, an H-score ≥ 50 could be considered positive for FGFR2 expression. Staining should be predominantly membranous and/or cytoplasmic.

Conclusion

The successful application of this compound in clinical practice relies on the accurate identification of patients with FGFR-driven malignancies. While molecular methods like NGS and FISH are definitive for detecting the underlying genetic alterations, IHC remains a valuable and widely accessible technique for assessing FGFR protein expression. The protocols and data presented here provide a framework for researchers and clinicians working with this compound and other FGFR-targeted therapies, facilitating the standardization of biomarker assessment in this rapidly evolving field of oncology.

References

Application Notes and Protocols for Derazantinib Formulation in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Derazantinib for in vivo animal studies. The information is intended to guide researchers in developing suitable formulations for preclinical evaluation of this potent FGFR inhibitor.

Introduction to this compound

This compound (ARQ-087) is an orally bioavailable, ATP-competitive small molecule inhibitor of fibroblast growth factor receptor (FGFR) kinases.[1][2] It potently targets FGFR1, 2, and 3, which are key drivers in various cellular processes including proliferation, differentiation, and angiogenesis.[3] Dysregulation of the FGFR signaling pathway is implicated in the progression of several cancers, making this compound a compound of significant interest for oncological research.[4] In addition to its activity against FGFRs, this compound also shows inhibitory effects on other kinases such as RET, VEGFR2, and colony-stimulating factor 1 receptor (CSF1R).[1][5][6] Preclinical studies in xenograft models have demonstrated its anti-tumor efficacy and it is currently under investigation in clinical trials for various cancers, including intrahepatic cholangiocarcinoma (iCCA) and urothelial carcinoma.[7][8][9]

Physicochemical Properties of this compound

A clear understanding of this compound's physicochemical properties is essential for selecting an appropriate formulation strategy.

PropertyValueReference
Molecular Formula C₂₉H₂₉FN₄O[1][10]
Molecular Weight 468.57 g/mol [1]
CAS Number 1234356-69-4[1][11]
Appearance Powder[1]
Solubility Soluble in DMSO[2][11]
Storage (Powder) 3 years at -20°C[1]
Storage (in DMSO) 2 years at -80°C[2]
Signaling Pathway of this compound

This compound exerts its therapeutic effect by blocking the FGFR signaling cascade. The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation triggers downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation, survival, and angiogenesis. This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and blocking the entire downstream cascade.[1][2][12]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_active Dimerized p-FGFR FGFR->FGFR_active Dimerization & Autophosphorylation FRS2 FRS2 FGFR_active->FRS2 Phosphorylates RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation This compound This compound This compound->FGFR_active Inhibits ATP Binding

Caption: this compound inhibits the FGFR signaling cascade.

Experimental Protocols

Safety Precaution: Handle this compound powder in a chemical fume hood or a ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Protocol 1: Standard Suspension Formulation for Oral Gavage

This protocol utilizes a common vehicle combination (DMSO, PEG300, Tween-80, Saline) suitable for many poorly water-soluble compounds. It is a good starting point for efficacy and pharmacokinetic studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, the dose (e.g., 30 mg/kg), and the dosing volume (e.g., 10 mL/kg).

    • Example: For a 25g mouse at 30 mg/kg and 10 mL/kg dosing volume:

      • Dose per mouse = 30 mg/kg * 0.025 kg = 0.75 mg

      • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Required concentration = 0.75 mg / 0.25 mL = 3 mg/mL

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it into a sterile conical tube.

  • Initial Solubilization: Add DMSO to the tube to create a stock solution. The final formulation will typically contain 5-10% DMSO.[13] Vortex thoroughly until the powder is completely dissolved.

    • Formulation Ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[14]

    • For a final volume of 10 mL, you would add 1 mL of DMSO.

  • Add Excipients: Add the PEG300 (e.g., 4 mL for a 10 mL final volume) to the DMSO solution. Vortex until the solution is homogeneous.

  • Add Surfactant: Add the Tween-80 (e.g., 0.5 mL for a 10 mL final volume). Vortex again to ensure complete mixing. The solution may become viscous.

  • Add Saline: Slowly add the sterile saline (e.g., 4.5 mL for a 10 mL final volume) to the mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound. The final product should be a uniform suspension or a clear solution.

  • Sonication (Optional): If a fine suspension is formed, sonicate the tube in a water bath for 5-10 minutes to ensure particle size uniformity.

  • Storage: Use the formulation immediately. If short-term storage is necessary, keep it at 4°C and protect it from light. Always vortex thoroughly before each administration.

Protocol 2: Oil-Based Formulation for Oral Gavage

This protocol is an alternative for compounds that may have better stability or absorption in a lipid-based vehicle, or for longer-term studies where excipient tolerability is a concern.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil (or other suitable pharmaceutical-grade oil like sesame or sunflower oil)

  • Sterile conical tubes

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

Procedure:

  • Calculate and Weigh: Follow steps 1 and 2 from Protocol 1 to determine and weigh the required amount of this compound.

  • Dissolve in DMSO: Add a minimal amount of DMSO required to fully dissolve the this compound powder (e.g., 10% of the final volume).[13] Vortex until a clear solution is achieved.

  • Add Oil: Gradually add the corn oil to the DMSO solution while continuously vortexing or using a magnetic stirrer. This ensures the formation of a fine, homogenous suspension.

  • Final Mixing: Once all the corn oil has been added, continue to vortex or stir for an additional 5-10 minutes.

  • Storage and Use: This formulation should be stored at room temperature or 4°C and protected from light. Ensure the suspension is vigorously vortexed before each use to guarantee dose uniformity.

In Vivo Administration Workflow

The following workflow outlines the key steps from animal preparation to post-dosing observation.

InVivo_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_monitoring Monitoring & Analysis Phase A Acclimatize Animals B Randomize into Groups (Vehicle, Treatment) A->B D Record Animal Body Weight B->D C Prepare this compound Formulation (Protocol 1 or 2) E Calculate Individual Dose Volume C->E D->E F Administer via Oral Gavage E->F G Monitor for Clinical Signs & Body Weight Changes F->G H Measure Tumor Volume (for efficacy studies) G->H I Collect Samples (Blood, Tissue) for PK/PD Analysis H->I J Data Analysis I->J

Caption: Standard workflow for in vivo animal studies.

Protocol 3: Oral Gavage Administration in Mice

This protocol details the standard procedure for administering a prepared formulation to a mouse.

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringe (e.g., 1 mL)

  • Oral gavage needle (20-22 gauge, 1.5-inch, ball-tipped for mice)

  • Animal scale

Procedure:

  • Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate smooth passage of the gavage needle.

  • Prepare the Dose: Vortex the formulation vigorously. Draw the calculated dose volume into the syringe attached to the gavage needle. Expel any air bubbles.

  • Needle Insertion: Gently insert the ball-tipped needle into the side of the mouse's mouth, guiding it along the roof of the mouth. The needle should pass easily down the esophagus. Do not force it. If resistance is met, withdraw and reposition.

  • Administer Formulation: Once the needle is properly positioned in the esophagus (the tip should be roughly at the level of the last rib), slowly depress the syringe plunger to deliver the formulation.[15]

  • Withdraw Needle: Smoothly withdraw the gavage needle in a single motion.

  • Post-Dosing Monitoring: Return the mouse to its cage and monitor it for at least 15-30 minutes for any immediate adverse reactions (e.g., distress, difficulty breathing). Continue to monitor according to the study-specific endpoint criteria.[16]

Pharmacokinetic and Toxicology Data

The following data provides context for dose selection and expected outcomes in preclinical models.

Pharmacokinetic Parameters in Rats A study in Sprague-Dawley rats provides insight into the pharmacokinetic profile of this compound following oral administration.[12][17]

ParameterValue (at 30 mg/kg oral dose)Reference
Cmax (Max. Plasma Conc.)637.17 ± 85.91 ng/mL[12]
Animal Model Male Sprague-Dawley Rats[12]

Toxicology and Safety Profile this compound has been shown to be generally well-tolerated in animal models and clinical studies.[1][18]

  • General Tolerability: Doses up to 75 mg/kg were well-tolerated in xenograft models.[1]

  • Adverse Events: The most common grade 3 or higher adverse events noted in clinical settings, which may inform preclinical monitoring, are increases in liver enzymes (AST and ALT).[4][9]

  • Class-Specific Effects: this compound shows a low incidence of class-specific FGFR inhibitor toxicities such as stomatitis, nail toxicities, and retinal events.[4][18]

  • CNS Penetration: Studies in mice indicate that this compound has low brain penetration.[19]

Formulation Selection Guide

Choosing the right formulation is critical for the success of an in vivo study. The following flowchart provides a decision-making framework.

Formulation_Logic Start Start: Need to Formulate This compound for Oral Dosing Dose_Conc What is the required dose concentration? Start->Dose_Conc High_Dose High (>10 mg/mL) Dose_Conc->High_Dose Low_Dose Low to Moderate (≤10 mg/mL) Dose_Conc->Low_Dose Study_Duration Is this a long-term study (>2 weeks)? Protocol2 Use Protocol 2: Oil-Based Suspension (DMSO/Corn Oil) Study_Duration->Protocol2 No Consider_CMC Consider alternative vehicle like 0.5% CMC-Na to improve tolerability and stability Study_Duration->Consider_CMC Yes Protocol1 Use Protocol 1: Standard Suspension (DMSO/PEG/Tween/Saline) High_Dose->Protocol1 Low_Dose->Study_Duration Consider_CMC->Protocol2 If oil is preferred

Caption: Decision guide for selecting a this compound formulation.

References

Troubleshooting & Optimization

Troubleshooting inconsistent Derazantinib efficacy in xenografts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Derazantinib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing xenograft studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (ARQ-087) is an orally bioavailable, ATP-competitive multi-kinase inhibitor. Its primary targets are the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] It also demonstrates inhibitory activity against other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), RET, DDR2, PDGFRβ, and KIT.[4] This multi-targeted profile suggests that its anti-tumor effects may involve modulation of the tumor microenvironment in addition to direct inhibition of tumor cell proliferation.[1]

Q2: In which cancer types and corresponding xenograft models has this compound shown efficacy?

This compound has shown promising efficacy in various preclinical xenograft models, particularly those with FGFR genetic aberrations. These include:

  • Intrahepatic Cholangiocarcinoma (iCCA): Efficacy has been observed in iCCA models with FGFR2 fusions.[2][3][5]

  • Gastric Cancer: Strong efficacy has been demonstrated in both cell-line derived (CDX) and patient-derived (PDX) gastric cancer models, with efficacy correlating with FGFR gene expression.[1][6][7]

  • Other Solid Tumors: Antitumor activity has also been reported in xenograft models of lung squamous cell carcinoma and bladder cancer.[8]

Q3: What are the known mechanisms of resistance to this compound and other FGFR inhibitors?

Resistance to FGFR inhibitors can arise from several mechanisms, including:

  • On-target resistance: Secondary mutations in the FGFR kinase domain can prevent drug binding.

  • Bypass signaling: Activation of alternative signaling pathways, such as the PI3K/Akt/mTOR or MAPK pathways, can circumvent FGFR blockade.

  • Tumor microenvironment: Factors within the tumor microenvironment can contribute to reduced drug efficacy.

Troubleshooting Inconsistent this compound Efficacy

Problem: Observed tumor growth inhibition is lower than expected or inconsistent across xenografts.

This is a common challenge in preclinical studies. The following guide provides a systematic approach to troubleshooting inconsistent efficacy.

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent Efficacy Observed Check_Formulation Verify Drug Formulation and Administration Start->Check_Formulation Check_PK Assess Pharmacokinetics (PK) Check_Formulation->Check_PK Formulation OK Check_PD Evaluate Pharmacodynamics (PD) in Tumor Tissue Check_PK->Check_PD Adequate Exposure Optimize_Dosing Optimize Dosing Regimen Check_PK->Optimize_Dosing Inadequate Exposure Characterize_Model Re-characterize Xenograft Model Check_PD->Characterize_Model Target Not Inhibited Investigate_Resistance Investigate Resistance Mechanisms Check_PD->Investigate_Resistance Target Inhibited, No Response Refine_Model Refine Xenograft Model Selection Characterize_Model->Refine_Model Combination_Therapy Consider Combination Therapy Investigate_Resistance->Combination_Therapy

Caption: A logical workflow for troubleshooting inconsistent this compound efficacy in xenograft models.

Detailed Troubleshooting Steps
Potential Cause Recommended Action Experimental Details
Improper Drug Formulation or Administration Verify the stability and concentration of the this compound formulation. Confirm accurate dosing and administration technique (e.g., oral gavage).Prepare fresh drug formulations regularly. Use analytical methods like HPLC to confirm concentration. Ensure proper training of personnel for animal handling and dosing.
Suboptimal Pharmacokinetics (PK) Perform a PK study in the tumor-bearing mice to determine if adequate drug exposure is achieved in the plasma and tumor tissue.Collect plasma and tumor samples at various time points after this compound administration. Analyze drug concentration using LC-MS/MS.[9]
Lack of Target Engagement (Pharmacodynamics - PD) Assess the phosphorylation status of FGFR and its downstream signaling proteins (e.g., FRS2, ERK, Akt) in tumor tissue from treated and control animals.Collect tumor samples at peak and trough drug exposure times. Perform Western blotting or immunohistochemistry (IHC) for p-FGFR, FGFR, p-ERK, ERK, p-Akt, and Akt.[4]
Xenograft Model Heterogeneity Re-characterize the xenograft model to confirm the expression and activation of FGFR. For PDX models, inherent inter-tumoral heterogeneity can lead to variable responses.Perform IHC, Western blotting, or RNA sequencing on baseline tumor samples to assess FGFR expression levels. For PDX models, consider establishing multiple models from different patients to capture heterogeneity.[10][11][12]
Intrinsic or Acquired Resistance Investigate potential resistance mechanisms. This could involve analyzing downstream signaling pathways or sequencing the FGFR gene in resistant tumors.For bypass signaling, analyze the activation status of alternative pathways (e.g., PI3K/mTOR). For on-target resistance, perform genetic sequencing of the FGFR gene in tumor samples from non-responding animals to identify potential mutations.
Off-Target Effects Given this compound's multi-kinase activity, consider the possibility of off-target effects influencing the tumor microenvironment in a way that counteracts the anti-tumor activity.Analyze the tumor microenvironment for changes in immune cell infiltration (e.g., macrophages) or angiogenesis, which could be influenced by CSF1R and VEGFR2 inhibition, respectively.[1][13]

Quantitative Data Summary

This compound Efficacy in Intrahepatic Cholangiocarcinoma (iCCA) Xenograft Models
Model Genetic Alteration Treatment Outcome Reference
iCCA PDXFGFR2 fusionsThis compound (300 mg daily)Objective Response Rate (ORR): 20.4%, Disease Control Rate (DCR): 72.8%, Median Progression-Free Survival (PFS): 6.6 months[5]
iCCA PDXFGFR2 mutations/amplificationsThis compound (300 mg daily)ORR: 6.8%, DCR: 63.6%, Median PFS: 8.3 months[14]
This compound Efficacy in Gastric Cancer Xenograft Models
Model Type Genetic Context Treatment Outcome Reference
CDX & PDXVarying FGFR expressionThis compoundEfficacy correlated with FGFR gene expression (r²=0.58)[1][7]
SNU-16 CDXFGFR2 fusionThis compound (75 mg/kg, p.o.)Tumor stasis[4][6]
GA PDX ModelsFGFR aberrationsThis compound + PaclitaxelSynergy observed in 3/5 models, additivity in 2/5[15]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Patient-Derived Xenograft (PDX) Model

This protocol is adapted from established methods for creating PDX models.[16][17][18][19][20]

  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from a consenting patient under sterile conditions.

  • Tissue Processing:

    • Wash the tumor tissue with sterile PBS containing antibiotics.

    • Mechanically mince the tissue into small fragments (2-3 mm³).

  • Implantation:

    • Anesthetize an immunodeficient mouse (e.g., NOD/SCID).

    • Make a small incision in the flank and create a subcutaneous pocket.

    • Implant one to two tumor fragments into the pocket.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor growth by palpation and caliper measurements twice weekly.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Passaging:

    • When a tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse.

    • Aseptically resect the tumor and process it as described in step 2 for implantation into new host mice.

Protocol 2: In Vivo Efficacy Study with this compound
  • Model Establishment: Establish xenografts as described in Protocol 1.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution orally once daily.

    • This compound Group(s): Administer this compound at the desired dose(s) (e.g., 25, 50, 75 mg/kg) orally once daily.[4]

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Observe the animals daily for any signs of toxicity.

  • Endpoint:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.

Signaling Pathway Diagrams

FGFR Signaling Pathway

FGFR_Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR->PLCg STAT STAT Pathway FGFR->STAT This compound This compound This compound->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation STAT->Proliferation

Caption: Simplified diagram of the FGFR signaling pathway and the inhibitory action of this compound.

CSF1R Signaling Pathway

CSF1R_Signaling CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R Binds and Activates PI3K_AKT PI3K-AKT Pathway CSF1R->PI3K_AKT MAPK MAPK Pathway CSF1R->MAPK STAT3 STAT3 Pathway CSF1R->STAT3 This compound This compound This compound->CSF1R Inhibits Macrophage_Survival Macrophage Survival, Proliferation, Differentiation PI3K_AKT->Macrophage_Survival MAPK->Macrophage_Survival STAT3->Macrophage_Survival

Caption: Overview of the CSF1R signaling pathway, a secondary target of this compound.

VEGFR2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLCg_PKC_MAPK PI3K_AKT_eNOS PI3K-AKT-eNOS Pathway VEGFR2->PI3K_AKT_eNOS This compound This compound This compound->VEGFR2 Inhibits Angiogenesis Angiogenesis, Vascular Permeability PLCg_PKC_MAPK->Angiogenesis PI3K_AKT_eNOS->Angiogenesis

Caption: The VEGFR2 signaling pathway, another target of this compound, impacting angiogenesis.

References

Derazantinib In Vivo Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo dosage of derazantinib. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mouse xenograft models?

A1: Based on preclinical studies, a starting dose of 50 mg/kg, administered orally once daily, is recommended. This dose has been shown to produce significant tumor growth inhibition. Doses up to 75 mg/kg have been well-tolerated and resulted in even greater efficacy. However, doses of 150 mg/kg were associated with unacceptable weight loss and lethargy.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3). It also demonstrates inhibitory activity against other tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Colony-Stimulating Factor 1 Receptor (CSF1R). By inhibiting FGFR signaling, this compound disrupts downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.

Q3: What are the expected on-target toxicities of this compound in animal models?

A3: As with other FGFR inhibitors, on-target toxicities can be expected. The most common is hyperphosphatemia, resulting from the inhibition of FGF23 signaling. While observed in preclinical models, it is generally manageable. Other potential toxicities include ocular issues. Careful monitoring of animal health, including regular body weight measurements and clinical observations, is crucial.

Q4: Can this compound be combined with other therapies?

A4: Yes, preclinical studies have shown that this compound can act synergistically with other anti-cancer agents. For instance, in gastric cancer models, combining this compound with paclitaxel has demonstrated synergistic effects.[2] Additionally, in a breast cancer model, combining this compound with a PD-L1 antibody increased efficacy and reduced metastases.

Troubleshooting In Vivo this compound Experiments

Issue Potential Cause Troubleshooting Steps
Drug Precipitation in Formulation - Improper solvent or vehicle used- Incorrect order of mixing components- Temperature fluctuations during preparation or storage- Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding aqueous components.- Prepare the formulation fresh daily if stability is a concern.- Consider gentle warming or sonication to aid dissolution, but be mindful of the compound's stability.- If using a suspension like CMC-Na, ensure it is homogenous before each administration.
Inconsistent Tumor Growth Inhibition - Inaccurate dosing- Variability in drug formulation- Heterogeneity of the tumor model- Calibrate all dosing equipment regularly.- Ensure the drug formulation is homogenous and administered consistently.- Use a sufficient number of animals per group to account for biological variability.- Confirm FGFR expression or relevant genetic alterations in the xenograft model.
Unexpected Animal Toxicity (e.g., significant weight loss, lethargy) - Dose is too high for the specific animal strain or model- Off-target effects- Issues with the vehicle- Reduce the dose of this compound.- Decrease the frequency of administration.- Include a vehicle-only control group to rule out toxicity from the formulation itself.- Monitor animals closely for clinical signs of toxicity and establish clear endpoints for euthanasia.
Lack of Efficacy - Insufficient drug exposure- Resistance mechanisms in the tumor model- Incorrect animal model- Increase the dose of this compound, if tolerated.- Confirm target engagement by assessing downstream signaling pathways (e.g., p-FGFR, p-ERK) in tumor tissue.- Ensure the chosen tumor model has the appropriate FGFR alterations to be sensitive to this compound.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Tumor Model Dose (mg/kg, oral, QD) Tumor Growth Inhibition (TGI) Observations Source
SNU-16 (Gastric Cancer)5069%-[1]
SNU-16 (Gastric Cancer)7583%Partial and complete regressions observed.[1]
NCI-H716 (Colorectal Cancer)5068%-[1]
NCI-H716 (Colorectal Cancer)7596%-[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (CMC-Na Suspension)
  • Materials:

    • This compound powder

    • Sodium carboxymethyl cellulose (CMC-Na)

    • Sterile water for injection

    • Sterile conical tubes

    • Magnetic stirrer and stir bar

    • Weighing scale

  • Procedure:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously with a magnetic stirrer. Continue stirring until the CMC-Na is fully hydrated and the solution is clear and viscous. This may take several hours.

    • Calculate the required amount of this compound for the desired concentration and total volume. For example, for a 10 mg/mL suspension, weigh out 100 mg of this compound for a final volume of 10 mL.

    • Add the weighed this compound powder to the 0.5% CMC-Na solution in a sterile conical tube.

    • Vortex the mixture thoroughly to ensure a uniform suspension.

    • Before each administration, vortex the suspension again to ensure homogeneity.

    • It is recommended to prepare the suspension fresh daily.

Protocol 2: Xenograft Tumor Model Establishment and Drug Administration
  • Cell Culture and Preparation:

    • Culture tumor cells (e.g., SNU-16) in the recommended medium until they reach 70-80% confluency.

    • Harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice (e.g., athymic nude mice, 6-8 weeks old) using an appropriate anesthetic agent.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor growth. Start measuring the tumor volume once the tumors are palpable.

    • Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (vehicle control and this compound treatment groups).

  • Drug Administration and Monitoring:

    • Prepare the this compound formulation as described in Protocol 1.

    • Administer this compound or the vehicle control to the respective groups via oral gavage once daily.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Continue treatment for the duration specified in the study design (e.g., 21-28 days).

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Tumor tissue can be processed for further analysis, such as Western blotting to assess target engagement or immunohistochemistry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Tumor Cell Culture cell_harvest Cell Harvesting and Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization drug_admin Oral Gavage with this compound/Vehicle randomization->drug_admin monitoring Monitor Body Weight & Tumor Volume drug_admin->monitoring monitoring->drug_admin Daily euthanasia Euthanasia & Tumor Excision monitoring->euthanasia data_analysis Analyze Tumor Weight & Volume euthanasia->data_analysis pd_analysis Pharmacodynamic Analysis data_analysis->pd_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Survival This compound This compound This compound->FGFR troubleshooting_tree cluster_efficacy Efficacy Issues cluster_toxicity Toxicity Issues cluster_formulation Formulation Issues start In Vivo Experiment Issue no_efficacy Lack of Efficacy start->no_efficacy inconsistent_efficacy Inconsistent Efficacy start->inconsistent_efficacy weight_loss Significant Weight Loss (>15%) start->weight_loss lethargy Lethargy/Adverse Events start->lethargy precipitation Precipitation start->precipitation check_dose Verify Dose & Formulation no_efficacy->check_dose inconsistent_efficacy->check_dose check_model Confirm Model's FGFR Status check_dose->check_model check_pk Assess Pharmacokinetics check_model->check_pk reduce_dose Reduce Dose weight_loss->reduce_dose lethargy->reduce_dose reduce_freq Reduce Dosing Frequency reduce_dose->reduce_freq check_vehicle Check Vehicle Toxicity reduce_freq->check_vehicle prepare_fresh Prepare Fresh Daily precipitation->prepare_fresh sonicate Use Sonication prepare_fresh->sonicate change_vehicle Consider Alternative Vehicle sonicate->change_vehicle

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derazantinib in mouse models. The information is designed to help manage potential adverse events and ensure the successful execution of preclinical studies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What is the mechanism of action of this compound?

    • What are the common this compound-related adverse events in mouse models?

    • What are the recommended starting doses for this compound in mouse xenograft models?

  • Troubleshooting Guides for Common Adverse Events

    • Hyperphosphatemia

    • Ocular Toxicity

    • Gastrointestinal Toxicity

    • Dermatological and Nail Toxicities

  • Experimental Protocols

    • Protocol for Monitoring Serum Phosphate Levels

    • Protocol for Basic Ophthalmic Examination in Mice

    • Protocol for Supportive Care During Gastrointestinal Distress

  • Signaling Pathways and Workflows

    • This compound Mechanism of Action: FGFR Signaling Pathway

    • Experimental Workflow for Managing Adverse Events

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, potent, and ATP-competitive inhibitor of fibroblast growth factor receptors (FGFR), with strong activity against FGFR1, FGFR2, and FGFR3.[1][2] It functions by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways.[1] These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and angiogenesis.[3][4][5] By inhibiting these signals in FGFR-dependent cancer models, this compound can suppress tumor growth.[1][2] Additionally, this compound has been shown to inhibit other kinases such as colony-stimulating factor 1 receptor (CSF1R).[6]

Q2: What are the common this compound-related adverse events in mouse models?

Based on clinical trial data and the known on-target effects of FGFR inhibitors, the most common adverse events anticipated in mouse models include:

  • Hyperphosphatemia: An on-target effect of FGFR1 inhibition, which plays a role in phosphate homeostasis.[5]

  • Ocular Toxicity: Including dry eye, corneal disorders, and potential for more severe issues like central serous retinopathy-like events.[7][8]

  • Gastrointestinal Toxicity: Such as diarrhea, nausea, and stomatitis (oral mucositis).[4][8]

  • Dermatological and Nail Toxicities: Including alopecia, dry skin, hand-foot syndrome, and nail changes.[8]

  • General Systemic Effects: Such as fatigue/asthenia and potential for liver enzyme elevations (AST/ALT).[7]

Q3: What are the recommended starting doses for this compound in mouse xenograft models?

This compound has been shown to be well-tolerated in mouse models at doses up to 75 mg/kg.[1] Preclinical studies in patient-derived xenograft (PDX) models of gastric cancer have also demonstrated its efficacy and tolerability.[9] The optimal dose will depend on the specific mouse strain, tumor model, and experimental goals. It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific model. In some combination studies, this compound has been used at approximately half the MTD.[8]

Troubleshooting Guides for Common Adverse Events

Hyperphosphatemia
Issue/Question Potential Cause & Explanation Recommended Action & Troubleshooting
Elevated serum phosphate levels are observed. This is an expected on-target effect of FGFR1 inhibition by this compound, which disrupts the FGF23-klotho signaling axis involved in renal phosphate excretion.[10]1. Monitoring: Implement regular monitoring of serum phosphate levels (see protocol below). 2. Dietary Modification: Switch mice to a low-phosphate diet. Standard rodent chow can be high in phosphate. Consult with your facility's veterinarian or nutritionist for an appropriate formulation. 3. Dose Adjustment: If hyperphosphatemia is severe and associated with clinical signs (e.g., weight loss, lethargy), consider a dose reduction or temporary interruption of this compound treatment.[4] 4. Phosphate Binders: In cases of persistent, severe hyperphosphatemia, the use of oral phosphate binders (e.g., sevelamer) mixed with food or administered via oral gavage may be considered, though this requires careful formulation and veterinary consultation.
How often should I monitor phosphate levels? The frequency of monitoring depends on the dose of this compound and the severity of hyperphosphatemia observed in initial cohorts.Initial phase (first 2-3 weeks): Monitor weekly to establish the kinetics of phosphate elevation. Maintenance phase: If levels are stable and not critically high, monitoring can be reduced to every 2-3 weeks. Increase frequency if the dose is escalated or if animals show signs of distress.
Ocular Toxicity
Issue/Question Potential Cause & Explanation Recommended Action & Troubleshooting
Mouse exhibits signs of eye irritation (e.g., squinting, excessive grooming of the face, redness, discharge). This compound can cause ocular surface disorders such as dry eye and keratitis.[7] This is a known class effect of FGFR inhibitors.[8]1. Basic Ophthalmic Examination: Perform a basic ophthalmic examination (see protocol below) to assess for signs of irritation, corneal opacity, or discharge. 2. Supportive Care: Apply a sterile, preservative-free ophthalmic lubricating ointment or gel to the affected eye(s) 1-2 times daily. 3. Environmental Modifications: Ensure bedding is low-dust to minimize further irritation. 4. Dose Adjustment: If ocular toxicity is severe or progressive, consider a dose reduction or interruption of this compound.[7] 5. Veterinary Consultation: For persistent or severe signs, consult with a laboratory animal veterinarian.
How can I proactively monitor for ocular toxicity? Regular, systematic observation is key to early detection.[11]1. Baseline Examination: Perform and document a baseline ophthalmic examination before starting this compound treatment. 2. Routine Checks: Conduct weekly gross visual inspection of the eyes. Once every 2-3 weeks, perform a more detailed basic examination with a magnifying lens or ophthalmoscope. 3. Documentation: Keep detailed records of any changes in ocular health for each animal.
Gastrointestinal Toxicity
Issue/Question Potential Cause & Explanation Recommended Action & Troubleshooting
Mouse is experiencing diarrhea and/or weight loss. This compound can affect the gastrointestinal tract, leading to diarrhea. This may be related to off-target effects or modulation of FGFR signaling in the gut.[4]1. Supportive Care: Ensure easy access to hydration. Provide a hydration source on the cage floor (e.g., hydrogel packs) in addition to the water bottle. 2. Dietary Support: Provide softened chow or a highly palatable, calorie-dense supplemental food to encourage eating and combat weight loss. 3. Anti-diarrheal Medication: Loperamide can be considered for managing diarrhea in mice, but the dose and frequency should be determined in consultation with a veterinarian.[4] 4. Dose Adjustment: If diarrhea is severe and accompanied by significant weight loss (>15-20% of baseline), a dose reduction or temporary cessation of treatment is warranted.
Signs of oral mucositis (stomatitis) are observed (e.g., reluctance to eat, drooling, pawing at the mouth). FGFR inhibitors are known to cause stomatitis.[8]1. Oral Examination: Gently examine the oral cavity for redness, ulceration, or swelling. 2. Dietary Modification: Provide softened or powdered chow to reduce oral irritation during eating. 3. Supportive Care: While challenging in mice, topical agents used in humans like baking soda rinses are not practical. The focus should be on providing soft food and ensuring hydration.[4] 4. Veterinary Consultation: A veterinarian can provide guidance on analgesics if the condition appears painful.
Dermatological and Nail Toxicities
Issue/Question Potential Cause & Explanation Recommended Action & Troubleshooting
Alopecia (hair loss) or skin dryness is observed. These are known dermatologic side effects of FGFR inhibitors.[8]1. Monitoring: Document the extent and location of hair loss and any changes in skin condition. 2. Supportive Care: For dry skin, application of a gentle, fragrance-free moisturizer can be attempted, though this may be difficult to maintain due to grooming. Ensure the animal's environment is not excessively dry. 3. Management: These side effects are often cosmetic and may not require dose modification unless accompanied by skin breakdown or infection.
Changes in the nails are observed (e.g., brittleness, overgrowth). Nail toxicities are a characteristic adverse event of FGFR inhibitors.[8]1. Monitoring: Regularly inspect the paws and nails. 2. Husbandry: Ensure nails are not overgrown to the point of interfering with ambulation. If necessary, consult with veterinary staff for nail trimming.

Experimental Protocols

Protocol for Monitoring Serum Phosphate Levels

Objective: To quantify serum phosphate levels in mice undergoing treatment with this compound.

Materials:

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Centrifuge

  • Phosphorus assay kit (colorimetric, e.g., phosphomolybdate method)

  • Spectrophotometer

  • Standard laboratory equipment for blood collection (e.g., lancets, warming lamp)

Methodology:

  • Blood Collection:

    • Warm the mouse under a heat lamp for a few minutes to promote vasodilation.

    • Collect 50-100 µL of whole blood via an appropriate method (e.g., submandibular, saphenous, or tail vein puncture).

    • Place the blood into the collection tube.

  • Sample Processing:

    • If using serum separator tubes, allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge the samples according to the tube manufacturer's instructions (e.g., 10,000 x g for 10 minutes) to separate serum or plasma.

    • Carefully collect the supernatant (serum or plasma) for analysis.

  • Phosphate Quantification:

    • Follow the instructions provided with your chosen phosphorus assay kit.

    • Typically, this involves mixing a small volume of the serum/plasma with the kit reagents.

    • Incubate the mixture for the specified time to allow for color development.

    • Measure the absorbance of the samples and standards using a spectrophotometer at the recommended wavelength.

  • Data Analysis:

    • Generate a standard curve using the absorbance readings of the known phosphate standards.

    • Calculate the phosphate concentration in the experimental samples based on the standard curve.

    • Record the results and compare them to baseline and control group values.

Protocol for Basic Ophthalmic Examination in Mice

Objective: To perform a non-invasive assessment of ocular health in mice.

Materials:

  • Magnifying lens or loupe

  • Ophthalmoscope with a small aperture

  • Sterile, preservative-free ophthalmic lubricating ointment

Methodology:

  • Gross Examination:

    • Observe the mouse in its home cage. Note any signs of discomfort such as squinting (blepharospasm), excessive tearing (epiphora), or rubbing of the eyes.

    • Examine the periocular region for any swelling, redness (erythema), or discharge.

  • Restraint and Magnified Examination:

    • Gently restrain the mouse, ensuring a secure but not overly tight grip.

    • Using a magnifying lens, examine the external structures of the eye:

      • Eyelids: Check for swelling, redness, and normal apposition to the globe.

      • Conjunctiva: Gently retract the lower eyelid to assess the conjunctival tissue for redness or discharge.

      • Cornea: Look for clarity and luster. Note any opacities, haziness, or irregularities on the surface.

  • Ophthalmoscopic Examination (Optional, requires practice):

    • In a dimly lit room, use an ophthalmoscope to view the internal structures.

    • Hold the ophthalmoscope close to your eye and approach the mouse's eye from about 1-2 inches away.

    • Focus on the cornea and lens, looking for any opacities (cataracts).

    • Attempt to visualize the fundus (retina and optic nerve), though this can be challenging without pupillary dilation.

  • Documentation and Supportive Care:

    • Record all findings in the animal's health record.

    • If signs of dryness or irritation are present, apply a small ribbon of sterile lubricating ointment to the eye.

Protocol for Supportive Care During Gastrointestinal Distress

Objective: To provide supportive care to mice experiencing diarrhea and/or weight loss.

Materials:

  • Hydrogel packs or other floor-level hydration source

  • Powdered or softened rodent chow

  • Calorie-dense nutritional supplement paste (e.g., for convalescing small animals)

  • Clean cage with fresh, dry bedding

Methodology:

  • Daily Monitoring:

    • Weigh the mouse daily to track weight changes.

    • Visually assess the severity of diarrhea by observing the perineal area and the cage bedding.

    • Monitor food and water intake.

  • Hydration Support:

    • Place a hydrogel pack or a shallow dish with water on the cage floor to ensure easy access to hydration, especially if the animal is lethargic.

  • Nutritional Support:

    • Provide a dish of softened chow (mix standard chow with water to create a mash) or powdered chow on the cage floor.

    • A small amount of a highly palatable, high-calorie nutritional supplement can be offered daily.

  • Husbandry:

    • Change the cage and bedding daily to maintain a clean and dry environment and to accurately monitor for new signs of diarrhea.

  • Dose Modification:

    • If the mouse loses more than 15% of its initial body weight, or if diarrhea is severe and persistent for more than 2-3 days, a dose interruption of this compound should be implemented. Once the animal has recovered, treatment can be resumed at a lower dose.

Signaling Pathways and Workflows

This compound Mechanism of Action: FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates This compound This compound This compound->FGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream signaling.

Experimental Workflow for Managing Adverse Events

Adverse_Event_Workflow Start Start this compound Treatment in Mice Monitor Daily Health Monitoring (Weight, Clinical Signs) Start->Monitor AdverseEvent Adverse Event Observed? Monitor->AdverseEvent AdverseEvent->Monitor No Assess Assess Severity (Mild, Moderate, Severe) AdverseEvent->Assess Yes SupportiveCare Implement Supportive Care (Hydration, Diet, etc.) Assess->SupportiveCare Mild DoseReduction Dose Reduction Assess->DoseReduction Moderate DoseInterruption Temporary Dose Interruption Assess->DoseInterruption Severe Continue Continue Treatment & Increase Monitoring SupportiveCare->Continue DoseReduction->Continue DoseInterruption->Monitor End End of Study or Euthanasia (if severe) DoseInterruption->End

Caption: Workflow for monitoring and managing this compound-related adverse events.

References

Cell line contamination affecting Derazantinib assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Derazantinib. It specifically addresses issues related to cell line contamination that can affect assay results.

Troubleshooting Guide: Inconsistent this compound Assay Results

Q1: We are observing significant variability in our this compound IC50 values in our intrahepatic cholangiocarcinoma (iCCA) cell line, which is known to have an FGFR2 fusion. What could be the cause?

A1: Inconsistent IC50 values for a potent kinase inhibitor like this compound are often a red flag for underlying experimental issues. One of the most common, yet often overlooked, causes is cell line contamination. This can be either cross-contamination with another cell line or microbial contamination (e.g., mycoplasma).

Potential Impact of Cell Line Contamination:

  • Altered Target Expression: The contaminating cells may not express the FGFR2 fusion protein, the primary target of this compound. This effectively dilutes the target population, leading to an artificially high IC50 value.

  • Different Growth Rates: A faster-growing contaminating cell line can outcompete your iCCA cells, leading to a cell population that is less sensitive to this compound over time.

  • Modified Signaling Pathways: Contaminating cells can alter the tumor microenvironment and signaling pathways, indirectly affecting the sensitivity to this compound. For instance, mycoplasma contamination has been shown to activate the NF-κB and MAPK signaling pathways, which could interfere with the cellular response to FGFR inhibition.[1][2][3]

Troubleshooting Workflow:

We recommend the following workflow to diagnose and resolve the issue:

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Investigation cluster_3 Analysis & Resolution A Inconsistent this compound IC50 Values B Quarantine Cell Line Stock A->B C Review Cell Culture Practices A->C D Cell Line Authentication (STR Profiling) B->D E Mycoplasma Testing (PCR-based) B->E F Cross-Contamination Detected? D->F G Mycoplasma Positive? E->G H Discard Contaminated Stock F->H Yes K Re-evaluate this compound IC50 F->K No I Treat with Plasmocin™ or other appropriate antibiotic G->I Yes G->K No J Obtain New, Authenticated Cell Line H->J I->K J->K

Figure 1: Troubleshooting workflow for inconsistent assay results.

Q2: Our cell line was confirmed to be cross-contaminated with HeLa cells. How would this affect our this compound assay results?

A2: HeLa is a very common and aggressive cervical cancer cell line that is a frequent source of cross-contamination.[4][5][6][7][8][9][10] If your iCCA cell line is contaminated with HeLa cells, you can expect a significant impact on your this compound assay results. HeLa cells do not typically harbor the FGFR2 fusions that are the primary target of this compound in your iCCA cells.[11]

This leads to a mixed population of cells with differential sensitivity to the drug. The result is often a rightward shift in the dose-response curve and a significantly higher apparent IC50 value.

Hypothetical Data on the Effect of HeLa Contamination:

The following table illustrates the potential impact of HeLa cell contamination on the IC50 of this compound in an FGFR2-fusion positive iCCA cell line.

Cell Line ConditionThis compound IC50 (nM)Fold Change in IC50
Pure iCCA Cell Line (FGFR2-fusion)15-
iCCA + 10% HeLa Contamination855.7
iCCA + 25% HeLa Contamination25016.7
iCCA + 50% HeLa Contamination>1000>66.7

Table 1: Hypothetical IC50 values of this compound in a pure and HeLa-contaminated iCCA cell line.

Frequently Asked Questions (FAQs)

Q3: What is this compound and what is its mechanism of action?

A3: this compound is an orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[12][13] It potently inhibits FGFR1, FGFR2, and FGFR3.[14][15][16] By binding to the ATP-binding pocket of these receptors, this compound prevents their activation and downstream signaling, thereby inhibiting tumor cell proliferation, angiogenesis, and survival in cancers with FGFR genetic aberrations.[17]

This compound This compound FGFR FGFR1/2/3 This compound->FGFR Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates Proliferation Tumor Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Promotes

Figure 2: Simplified this compound signaling pathway.

Q4: How can we confirm the identity of our cell lines?

A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[15][18][19] This method generates a unique DNA fingerprint for each cell line, which can be compared to a reference database of known cell line profiles. A match of ≥80% between the tested cell line's STR profile and the reference profile is typically required for authentication.[18]

Q5: What are the common signs of mycoplasma contamination?

A5: Mycoplasma contamination is often difficult to detect visually as it does not typically cause the turbidity or pH changes seen with bacterial or fungal contamination.[20] However, it can lead to a variety of subtle changes in cell behavior, including:

  • Reduced cell proliferation rate.

  • Changes in cell morphology.

  • Increased apoptosis.

  • Alterations in gene expression and protein synthesis.[2]

The most reliable method for detecting mycoplasma is through a PCR-based assay.

Q6: If we confirm our cell line is contaminated, what should we do?

A6: If your cell line is cross-contaminated with another cell line, the best practice is to discard the contaminated stock and obtain a new, authenticated vial from a reputable cell bank.[14] If the contamination is microbial, such as mycoplasma, you can attempt to treat the culture with specific antibiotics. However, it is often more reliable to discard the culture and start fresh with a new, uncontaminated stock to ensure the integrity of your experimental results.

Experimental Protocols

Protocol 1: Cell Line Authentication using STR Profiling

This protocol provides a general outline for preparing samples for STR profiling. It is recommended to use a commercial service for the actual analysis.

Materials:

  • T-25 flask of confluent cells

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture medium

  • Microcentrifuge tubes, sterile

  • DNA extraction kit

Procedure:

  • Culture the cells to be tested to near confluency in a T-25 flask.

  • Aspirate the culture medium and wash the cells once with sterile PBS.

  • Add 1 mL of trypsin-EDTA and incubate at 37°C until the cells detach.

  • Neutralize the trypsin with 4 mL of complete culture medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • Transfer the cell suspension to a microcentrifuge tube and pellet the cells again.

  • Remove the supernatant and either freeze the cell pellet at -80°C or proceed directly to DNA extraction using a commercial kit according to the manufacturer's instructions.

  • Provide the extracted DNA (typically >20 ng/µL) to a reputable cell line authentication service for STR profiling.

Protocol 2: this compound IC50 Determination using a Cell Viability Assay

Materials:

  • Authenticated, contamination-free cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Multimode plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot the results as percent viability versus log[this compound concentration].

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

References

Technical Support Center: Normalizing Western Blot Data for Derazantinib Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing Western blot data from studies involving the FGFR inhibitor, Derazantinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cellular signaling?

This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It primarily targets FGFR1, FGFR2, and FGFR3, with lower potency for FGFR4.[1] By binding to the ATP-binding site of the FGFR kinase domain, this compound inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[1][3] This leads to the suppression of pathways such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[4][5] this compound has also been shown to inhibit other kinases like CSF1R, RET, and VEGFR.[1][6]

Q2: Why is normalization of Western blot data crucial in this compound studies?

Normalization is a critical step in quantitative Western blotting to ensure that observed changes in protein expression are due to the biological effects of this compound and not technical variability.[7][8] It corrects for inconsistencies that can arise from unequal protein loading, uneven transfer of proteins from the gel to the membrane, and variations in antibody incubation and detection steps.[8] Accurate normalization is essential for making reliable comparisons of protein levels between different treatment conditions (e.g., control vs. This compound-treated cells).[9]

Q3: What are the main methods for Western blot normalization?

There are two primary methods for normalizing Western blot data:

  • Housekeeping Protein (HKP) Normalization: This traditional method uses a single, highly and ubiquitously expressed protein (e.g., GAPDH, β-actin, β-tubulin) as an internal loading control.[10] The assumption is that the expression of this protein remains constant across all experimental conditions.[7]

  • Total Protein Normalization (TPN): This method uses the total amount of protein in each lane as the loading control.[9] This is typically achieved by staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Blue, or fluorescent stains) before or after antibody incubation.[9] Stain-free technologies, where a compound is incorporated into the gel that fluoresces upon UV activation, are also a form of TPN.[11]

Q4: Which normalization method is recommended for this compound studies?

For quantitative studies involving drug treatments like this compound, Total Protein Normalization (TPN) is increasingly recommended by scientific journals and experts.[11][12][13] This is because the expression of housekeeping proteins can be affected by experimental conditions, including drug treatments and different cellular states (e.g., cancer vs. normal cells), which can lead to inaccurate normalization.[14][15] TPN provides a more stable and reliable measure of protein loading across a wider linear range.[9][13]

Troubleshooting Guides

Issue 1: High variability between replicates.

  • Question: I am observing significant differences in the band intensities of my target protein across my replicate lanes, even before normalization. What could be the cause?

  • Answer: High variability between replicates often points to inconsistencies in sample preparation and loading.

    • Pipetting Errors: Ensure accurate and consistent pipetting of your protein samples. Viscous lysates can be particularly challenging to pipette accurately.

    • Inaccurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA or Bradford assay) and ensure you are working within the linear range of the assay. Re-quantify your samples if necessary.

    • Uneven Loading: Make sure to load equal amounts of total protein into each well.

Issue 2: My housekeeping protein levels are not consistent across treatment groups.

  • Question: I treated my cells with this compound and now my GAPDH/β-actin levels are different between my control and treated samples. Is my experiment invalid?

  • Answer: This is a common issue and a primary reason why TPN is recommended. The expression of housekeeping proteins can be altered by various treatments.[16][17]

    • Validate Your Housekeeping Protein: Before using a HKP for normalization, you must validate that its expression is not affected by your specific experimental conditions (i.e., this compound treatment in your specific cell line). Run a dilution series of your lysate to ensure you are in the linear range for both your target and the HKP.[18]

    • Switch to Total Protein Normalization (TPN): If your HKP expression is variable, TPN is the more reliable method. Use a total protein stain to normalize your data.[19]

Issue 3: Saturated bands for my protein of interest or loading control.

  • Question: The bands for my protein of interest (or my housekeeping protein) are very dark and seem to be "maxed out." How does this affect my quantification?

  • Answer: Saturated signals are outside the linear range of detection, meaning the band intensity is no longer proportional to the amount of protein.[20][21] This makes accurate quantification impossible.

    • Reduce Protein Load: Load less total protein onto the gel.

    • Dilute Primary Antibody: Use a more diluted primary antibody solution.

    • Reduce Exposure Time: If using chemiluminescence, reduce the film or digital imager exposure time.

    • For HKPs: Saturation is a common problem for highly abundant housekeeping proteins.[9] This is another strong argument for using TPN, as total protein stains have a much broader linear range.[9]

Issue 4: Weak or no signal for my target protein.

  • Question: I can't detect my target protein after treating with this compound. What should I do?

  • Answer: A weak or absent signal can have several causes.

    • Confirm Protein Expression: First, ensure that your cell line expresses the target protein at a detectable level. You may need to use a positive control lysate.

    • Optimize Antibody Concentrations: Your primary or secondary antibody concentrations may be too low. Perform a titration to find the optimal dilution.

    • Check Transfer Efficiency: Use a total protein stain like Ponceau S after transfer to visualize the proteins on the membrane and confirm that the transfer was successful.

    • Blocking Issues: Over-blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent.[22]

    • This compound Effect: Consider that this compound treatment may be significantly downregulating the expression or increasing the degradation of your target protein. A time-course or dose-response experiment may be necessary.

Data Presentation

Table 1: Example of Quantified Western Blot Data for p-FGFR After this compound Treatment

Treatment GroupReplicate 1 (Normalized Intensity)Replicate 2 (Normalized Intensity)Replicate 3 (Normalized Intensity)Mean Normalized IntensityStandard Deviation
Vehicle Control1.001.050.981.010.036
This compound (10 nM)0.450.510.480.480.030
This compound (50 nM)0.120.150.110.130.021

Normalized Intensity is the band intensity of the target protein divided by the total protein intensity for that lane. Values for the vehicle control are set to an average of 1 for comparison.

Experimental Protocols

Protocol 1: Quantitative Western Blotting with Total Protein Normalization

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

    • Normalize the concentration of all samples with lysis buffer to ensure equal loading amounts.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, briefly wash the membrane in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Total Protein Staining (Reversible):

    • Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature.

    • Image the membrane to capture the total protein pattern for normalization.

    • Destain the membrane by washing with TBST until the stain is completely removed.

  • Blocking:

    • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR, anti-p-ERK) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using a digital imager or X-ray film.

  • Data Analysis:

    • Quantify the band intensities for the protein of interest and the total protein stain for each lane using image analysis software.

    • Normalize the intensity of the target protein band to the total protein intensity for the corresponding lane.

    • Perform statistical analysis on the normalized data.

Mandatory Visualizations

Derazantinib_Signaling_Pathway This compound This compound FGFR FGFR1/2/3 This compound->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: this compound inhibits FGFR, blocking downstream RAS/MAPK and PI3K/AKT pathways.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detect Immunodetection & Normalization cluster_analysis Data Analysis Lysis Cell Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer TPN_Stain Total Protein Stain Transfer->TPN_Stain Blocking Blocking TPN_Stain->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Signal Detection SecondaryAb->Detection Quantify Band Quantification Detection->Quantify Normalize Normalize to Total Protein Quantify->Normalize Stats Statistical Analysis Normalize->Stats Troubleshooting_Tree Start Problem with Western Blot NoSignal Weak or No Signal? Start->NoSignal HighBg High Background? Start->HighBg Inconsistent Inconsistent Bands? Start->Inconsistent Sol_NoSignal1 Check Transfer (Ponceau S) NoSignal->Sol_NoSignal1 Yes Sol_NoSignal2 Optimize Antibody Dilution NoSignal->Sol_NoSignal2 Yes Sol_HighBg1 Increase Washing Steps HighBg->Sol_HighBg1 Yes Sol_HighBg2 Optimize Blocking HighBg->Sol_HighBg2 Yes Sol_Inconsistent1 Re-quantify Protein Inconsistent->Sol_Inconsistent1 Yes Sol_Inconsistent2 Use Total Protein Normalization Inconsistent->Sol_Inconsistent2 Yes

References

Validation & Comparative

Derazantinib vs. Other FGFR Inhibitors: A Comparative Guide for Cholangiocarcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for cholangiocarcinoma (CCA), particularly intrahepatic cholangiocarcinoma (iCCA), has been significantly reshaped by the development of targeted therapies against fibroblast growth factor receptor (FGFR) alterations.[1] Genetic aberrations such as fusions, rearrangements, mutations, and amplifications in FGFR genes, especially FGFR2, are key oncogenic drivers in a subset of iCCA patients.[2] This guide provides an objective comparison of derazantinib and other prominent FGFR inhibitors, supported by clinical trial data and experimental methodologies.

Mechanism of Action: A Spectrum of Inhibition

FGFR inhibitors function by blocking the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[3] However, nuances in their binding mechanisms and selectivity profiles differentiate them.

  • This compound: A potent, reversible, oral kinase inhibitor targeting FGFR1, 2, and 3.[4] Uniquely, it also demonstrates activity against colony-stimulating factor-1 receptor (CSF1R), which may offer an additional immunomodulatory antitumor effect by targeting tumor-associated macrophages.[2][5]

  • Pemigatinib & Infigratinib: These are selective, reversible, ATP-competitive inhibitors of FGFR1, 2, and 3.[6]

  • Futibatinib: Differentiated by its mechanism, futibatinib is a highly selective, irreversible inhibitor that covalently binds to the P-loop of the FGFR1-4 kinase domain.[7] This irreversible binding may overcome acquired resistance mutations that affect the ATP-binding site.[3]

  • Erdafitinib: An oral, selective, pan-FGFR tyrosine kinase inhibitor targeting FGFR1-4.[8][9]

Clinical Efficacy in Cholangiocarcinoma

The clinical performance of these inhibitors has been evaluated in single-arm Phase II trials, primarily in patients with previously treated, unresectable or metastatic iCCA harboring FGFR2 fusions or other rearrangements.

Table 1: Comparative Efficacy of FGFR Inhibitors in Cholangiocarcinoma
Drug Pivotal Trial Patient Population (FGFR2 Alteration) Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Median Duration of Response (DoR)
This compound FIDES-01 (Cohort 1)[10]Fusions (n=103)21.4%8.0 months17.2 months6.4 months[4]
FIDES-01 (Cohort 2)[10]Mutations/Amplifications (n=44)6.5%8.3 months15.9 months5.6 months
Pemigatinib FIGHT-202[11][12]Fusions/Rearrangements (n=108)37.0%7.0 months17.5 months9.1 months
Infigratinib *NCT02150967[6][13]Fusions/Rearrangements (n=108)23.1%7.3 months12.2 months[14]5.0 months
Futibatinib FOENIX-CCA2[15][16]Fusions/Rearrangements (n=103)41.7%9.0 months21.7 months9.5 months
Erdafitinib RAGNAR (CCA Cohort)[9][17]Fusions/Mutations (n=35)60.0%8.4 months18.7 months5.6 months

Note: In May 2024, the FDA announced the withdrawal of infigratinib's approval for cholangiocarcinoma. The manufacturer voluntarily requested the withdrawal, citing difficulties in recruiting for the required confirmatory clinical trial.

Signaling Pathway and Experimental Workflow

FGFR Signaling Pathway

Activation of the FGFR pathway is a multi-step process. The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization. This triggers autophosphorylation of the intracellular tyrosine kinase domains, creating docking sites for adaptor proteins. These events subsequently activate key downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to regulating cell proliferation, survival, and differentiation.[18][19][20]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain FGF->FGFR:p1 Binding & Dimerization FGFR_Active Activated FGFR Dimer FGFR:p3->FGFR_Active RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation PLCG PLCγ IP3 IP3 PLCG->IP3 DAG DAG PLCG->DAG IP3->Proliferation DAG->Proliferation FGFR_Active->RAS Phosphorylation Cascade FGFR_Active->PI3K Phosphorylation Cascade FGFR_Active->PLCG Phosphorylation Cascade

Simplified FGFR Signaling Cascade.
Generalized Phase II Clinical Trial Workflow

The clinical trials for these FGFR inhibitors generally follow a similar single-arm, open-label design focused on a specific, molecularly defined patient population.

Clinical_Trial_Workflow cluster_endpoints Study Endpoints Screening Patient Screening (Advanced/Metastatic iCCA, Progressed on ≥1 Prior Therapy) Molecular Molecular Confirmation (e.g., NGS, FISH) for FGFR2 Alteration Screening->Molecular Enrollment Patient Enrollment (Meets Inclusion/Exclusion Criteria) Molecular->Enrollment Treatment Treatment Initiation (Daily Oral FGFR Inhibitor) Enrollment->Treatment Assessment Tumor Assessment (e.g., RECIST 1.1 every 8 weeks) Treatment->Assessment Continuous Cycles Assessment->Treatment No Progression & Tolerable Toxicity FollowUp Long-term Follow-up (Survival Status) Assessment->FollowUp Disease Progression or Unacceptable Toxicity Primary Primary Endpoint (e.g., ORR) Assessment->Primary Secondary Secondary Endpoints (PFS, OS, DoR, Safety) Assessment->Secondary FollowUp->Secondary

Generalized workflow for Phase II FGFR inhibitor trials.

Experimental Protocols: A Representative Example

The methodologies for the pivotal Phase II trials share a common framework. The protocol for the FIDES-01 study (this compound) serves as a representative example.[10][21][22]

  • Study Design: A Phase II, multicenter, open-label, single-arm study evaluating this compound in patients with inoperable or advanced iCCA. The study was divided into cohorts based on the type of FGFR2 genetic aberration (Cohort 1: fusions; Cohort 2: mutations or amplifications).[10]

  • Patient Population: Eligible patients had histologically or cytologically confirmed iCCA with documented FGFR2 gene alterations, had progressed after at least one prior line of systemic chemotherapy, and had an ECOG performance status of 0 or 1.[10][21] Previous treatment with any FGFR inhibitor was an exclusion criterion.[21]

  • Intervention: Patients received this compound at a dose of 300 mg orally once daily.[10] Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent.[4]

  • Endpoints and Assessments:

    • Primary Endpoint: For the fusion cohort, the primary endpoint was Objective Response Rate (ORR) assessed by a blinded independent central review (BICR) according to RECIST v1.1. For the mutation/amplification cohort, the primary endpoint was the proportion of patients alive and progression-free at 3 months.[4][10]

    • Secondary Endpoints: Included Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DoR), Disease Control Rate (DCR), and safety.[22]

    • Assessments: Tumor assessments were typically performed every 8 weeks. Safety was monitored continuously through the recording of adverse events (AEs), graded according to NCI CTCAE.

Similar designs were used for FIGHT-202 (Pemigatinib)[11], NCT02150967 (Infigratinib)[6][13], FOENIX-CCA2 (Futibatinib)[7][23], and RAGNAR (Erdafitinib).[17][24]

Safety and Tolerability Profile

The safety profiles of FGFR inhibitors are broadly similar, characterized by a set of on-target class effects. Management of these adverse events often involves supportive care and dose modifications.[5]

Table 2: Common Treatment-Related Adverse Events (Any Grade)
Adverse Event This compound [2]Pemigatinib [11]Infigratinib [6][14]Futibatinib [16]Erdafitinib [9]
Hyperphosphatemia 58.5%76.9%85%
Asthenia/Fatigue 39.8%
Nausea/Diarrhea 47.6% (Diarrhea)
Stomatitis/Dry Mouth 54.6% (Stomatitis)30% (Dry Mouth)
Alopecia -49.7%33%-
Ocular Events (e.g., Dry Eye, Retinal Disorders) 67.6%8% (Retinal)
Nail Toxicity 6%
Hand-Foot Syndrome 1%

This compound has been reported to have a manageable safety profile with a potentially lower incidence of certain class-related toxicities like hand-foot syndrome, stomatitis, and nail and retinal toxicities compared to other agents in its class.[25]

Resistance Mechanisms and Future Directions

Despite initial responses, acquired resistance to FGFR inhibitors is a significant clinical challenge, often developing within a year.[26][27] The predominant mechanism is the emergence of secondary mutations in the FGFR2 kinase domain, particularly "gatekeeper" mutations (e.g., V565) and "molecular brake" mutations (e.g., N550), which interfere with drug binding.[28][29]

The development of next-generation inhibitors aims to overcome these resistance mechanisms. Futibatinib's irreversible binding represents one such strategy.[3] Future research is focused on:

  • Developing novel inhibitors that can target common resistance mutations.[29]

  • Investigating combination therapies, such as pairing FGFR inhibitors with chemotherapy or immunotherapy, to enhance efficacy and delay resistance.[3]

  • Moving FGFR inhibitors into the first-line treatment setting for patients with newly diagnosed, FGFR-altered cholangiocarcinoma.

References

A Comparative Analysis of Derazantinib and Pemigatinib in the Treatment of Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for urothelial carcinoma, particularly for patients with fibroblast growth factor receptor (FGFR) alterations, has been an area of intense research. FGFR aberrations are found in approximately 15-20% of patients with advanced or metastatic urothelial cancer.[1][2] Two such targeted therapies, derazantinib and pemigatinib, have been investigated in clinical trials, offering valuable insights into their efficacy and safety profiles. This guide provides a detailed comparison of these two FGFR inhibitors based on available clinical trial data.

Mechanism of Action

Both this compound and pemigatinib are oral small-molecule kinase inhibitors that target FGFRs.[3][4][5] FGFRs are a family of receptor tyrosine kinases that, when constitutively activated by genetic alterations such as fusions, rearrangements, or mutations, can drive tumor cell proliferation and survival.[4][5][6] By blocking the ATP-binding site of these receptors, both drugs inhibit downstream signaling pathways crucial for cancer cell growth.[4][5]

This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[3][6] Notably, it also inhibits the colony-stimulating factor 1 receptor (CSF1R), which may have an immunomodulatory effect on the tumor microenvironment by targeting tumor-associated macrophages.[6][7] Pemigatinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[4][5]

Signaling Pathway

The diagram below illustrates the simplified FGFR signaling pathway and the points of inhibition by this compound and pemigatinib.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1, 2, 3) FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Inhibitors This compound Pemigatinib Inhibitors->FGFR

Simplified FGFR signaling pathway and inhibition points.

Clinical Efficacy

A direct head-to-head clinical trial comparing this compound and pemigatinib in urothelial carcinoma has not been conducted. Therefore, a comparative analysis relies on data from their respective key clinical trials: the FIDES-02 study for this compound and the FIGHT-201 study for pemigatinib.

This compound: The FIDES-02 Study

The FIDES-02 trial was a phase 1b/2 study that evaluated this compound as a monotherapy and in combination with atezolizumab in patients with metastatic urothelial carcinoma harboring FGFR1-3 genetic aberrations.[1][8] The data from the monotherapy cohorts (Substudies 1 and 5) are most relevant for this comparison.

Pemigatinib: The FIGHT-201 Study

The FIGHT-201 trial was a phase 2, open-label, single-arm study evaluating the efficacy and safety of pemigatinib in previously treated patients with metastatic or surgically unresectable urothelial carcinoma with FGFR3 alterations.[9][10]

The following table summarizes the key efficacy data from these trials.

Efficacy EndpointThis compound (FIDES-02, Monotherapy Cohorts)Pemigatinib (FIGHT-201, Cohort A)
Objective Response Rate (ORR) 8.2% (95% CI: 2.3% - 19.6%)[1][8]17.8% (95% CI: 10.9% - 26.7%) (Continuous Dosing)[9][11] 23.3% (95% CI: 15.5% - 32.7%) (Intermittent Dosing)[9][11]
Disease Control Rate (DCR) 30.6% (95% CI: 18.3% - 45.4%)[2]58.4% (Continuous Dosing)[11] 61.2% (Intermittent Dosing)[11]
Median Duration of Response (DoR) 6.9 months[2][3]6.2 months (both Continuous and Intermittent Dosing)[9][11]
Median Progression-Free Survival (PFS) 2.1 months (95% CI: 2.0 - 2.1)[2][12]4.0 months (95% CI: 3.5 - 4.2) (Continuous Dosing)[9] 4.3 months (95% CI: 3.9 - 6.1) (Intermittent Dosing)[9]
Median Overall Survival (OS) 6.6 months (95% CI: 4.4 - 8.2)[2][12]6.8 months (95% CI: 5.3 - 9.1) (Continuous Dosing)[9] 8.9 months (95% CI: 7.5 - 15.2) (Intermittent Dosing)[9]

Based on these results, this compound monotherapy did not meet the prespecified benchmark for efficacy, and it was concluded that it did not warrant further development in metastatic urothelial cancer.[1][8][12] In contrast, pemigatinib demonstrated clinical activity in this patient population.[9]

Safety and Tolerability

The safety profiles of both drugs are summarized in the table below, highlighting the most common treatment-emergent adverse events (TEAEs).

Adverse Event (Any Grade)This compound (FIDES-02, Monotherapy)Pemigatinib (FIGHT-201)
Hyperphosphatemia 14.3%[2]42.7%[9]
Alopecia Not Reported42.7%[9]
Diarrhea Not Reported44.6%[9]
Nausea 38.8%[3]Not specified as a top event
Fatigue 32.7%[3]Not specified as a top event
Stomatitis 4.1%[2][3]42.7%[9]
Retinal Events 16.3%[2]Not specified as a top event
Nail Toxicities 4.1%[2][3]Not specified as a top event

This compound was generally well-tolerated, with low rates of TEAEs typically associated with other FGFR inhibitors.[2][12] Pemigatinib also had a manageable safety profile, with hyperphosphatemia, alopecia, diarrhea, and stomatitis being the most common TEAEs.[9]

Experimental Protocols

FIDES-02 (this compound) Study Design

The FIDES-02 study was a multicenter, open-label, multi-cohort phase 1b/2 trial.[1][13]

FIDES_02_Workflow Screening Patient Screening (Metastatic Urothelial Carcinoma with FGFR1-3 Genetic Aberrations) Substudy1 Substudy 1: This compound 300 mg QD Screening->Substudy1 Substudy5 Substudy 5: This compound 200 mg BID Screening->Substudy5 Treatment Treatment until Disease Progression or Unacceptable Toxicity Substudy1->Treatment Substudy5->Treatment Assessment Efficacy Assessment (RECIST v1.1) - Primary Endpoint: ORR - Secondary Endpoints: DCR, PFS, OS Treatment->Assessment

FIDES-02 Monotherapy Experimental Workflow.
  • Patient Population: Patients with unresectable or metastatic urothelial carcinoma with FGFR1, FGFR2, or FGFR3 mutations and rearrangements/fusions who had received at least one prior line of standard treatment.[1][3]

  • Dosing Regimens (Monotherapy):

    • Substudy 1: this compound 300 mg once daily (QD).[1][8]

    • Substudy 5: this compound 200 mg twice daily (BID).[1][8]

  • Primary Endpoint: Objective Response Rate (ORR) as per RECIST v1.1.[3]

  • Secondary Endpoints: Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[3]

FIGHT-201 (Pemigatinib) Study Design

The FIGHT-201 study was a phase 2, open-label, single-arm, multicenter trial.[9][10]

FIGHT_201_Workflow Screening Patient Screening (Metastatic or Unresectable Urothelial Carcinoma with FGFR3 Alterations) CohortA_CD Cohort A - Continuous Dosing: Pemigatinib 13.5 mg QD Screening->CohortA_CD CohortA_ID Cohort A - Intermittent Dosing: Pemigatinib 13.5 mg QD Screening->CohortA_ID Treatment Treatment until Disease Progression or Unacceptable Toxicity CohortA_CD->Treatment CohortA_ID->Treatment Assessment Efficacy Assessment (RECIST v1.1) - Primary Endpoint: ORR (Cohort A-CD) - Secondary Endpoints: ORR (Cohort A-ID), DoR, PFS, OS Treatment->Assessment

FIGHT-201 Experimental Workflow.
  • Patient Population: Patients aged 18 years or older with previously treated, unresectable or metastatic urothelial carcinoma harboring FGFR3 mutations or fusions/rearrangements.[9]

  • Dosing Regimens:

    • Cohort A-CD: Pemigatinib 13.5 mg once daily continuously.[9][11]

    • Cohort A-ID: Pemigatinib 13.5 mg once daily intermittently.[9][11]

  • Primary Endpoint: Centrally confirmed ORR as per RECIST v1.1 in the continuous dosing cohort.[9]

  • Secondary Endpoints: ORR in the intermittent dosing cohort, Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).[9]

Conclusion

References

A Head-to-Head Comparison of Derazantinib and Infigratinib for FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, safety, and molecular mechanisms of two prominent FGFR inhibitors.

Derazantinib and Infigratinib are two orally bioavailable small molecule inhibitors targeting the fibroblast growth factor receptor (FGFR) signaling pathway, a critical mediator of cell proliferation, differentiation, and survival. Dysregulation of this pathway through genetic alterations such as fusions, mutations, or amplifications is a known driver in various cancers, most notably intrahepatic cholangiocarcinoma (iCCA). This guide provides a comprehensive head-to-head comparison of this compound and Infigratinib, presenting key preclinical and clinical data to inform research and development decisions.

Mechanism of Action and Target Profile

Both this compound and Infigratinib are ATP-competitive inhibitors of FGFR kinases. However, they exhibit distinct target profiles.

This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] It also shows inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), RET, and KIT.[1][3] This multi-kinase activity, particularly the inhibition of CSF1R, may offer a differentiated therapeutic approach by modulating the tumor microenvironment.[1][4]

Infigratinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3, with its highest affinity for these three subtypes.[5][6] It is described as a pan-FGFR inhibitor but shows lower potency against FGFR4.[7] Its mechanism is centered on blocking the FGFR signaling cascade, thereby inhibiting tumor cell growth and promoting apoptosis.

The following diagram illustrates the FGFR signaling pathway and the points of inhibition by this compound and Infigratinib.

FGFR Signaling Pathway FGFR Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 Autophosphorylation P2->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibits Infigratinib Infigratinib Infigratinib->FGFR Inhibits

Figure 1: FGFR Signaling Pathway and Inhibition

Preclinical Efficacy

Kinase Inhibition

The inhibitory activity of both compounds against the FGFR family has been quantified through biochemical assays.

KinaseThis compound IC₅₀ (nM)Infigratinib IC₅₀ (nM)
FGFR14.5[3]0.9[7]
FGFR21.8[3]1.4[7]
FGFR34.5[3]1.0[7]
FGFR434[3]60[7]
CSF1R16.2[8]-
VEGFR231.7[8]-
KITYes (potency not specified)[3]-
RETYes (potency not specified)[3]-
PDGFRβYes (potency not specified)[3]-
DDR2Yes (potency not specified)[3]-
Table 1: Comparative in vitro kinase inhibitory activity (IC₅₀) of this compound and Infigratinib.
Cell-Based Assays

Both this compound and Infigratinib have demonstrated anti-proliferative activity in cancer cell lines with FGFR dysregulation. For instance, Infigratinib inhibits the proliferation of cancer cell lines with wild-type FGFR3 overexpression with IC50 values in the low nanomolar range.[9] this compound has also shown to induce G1 cell cycle arrest and subsequent apoptosis in cell lines with high levels of FGFR2 protein.[3]

In Vivo Models

In xenograft models, both drugs have shown significant anti-tumor activity. This compound was effective at inhibiting tumor growth in FGFR2-altered SNU-16 and NCI-H716 xenograft models.[3] Infigratinib has also demonstrated efficacy in various patient-derived xenograft models, including those for cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma.[10]

The following diagram outlines a general workflow for preclinical evaluation of FGFR inhibitors.

Preclinical_Workflow Generalized Preclinical Evaluation Workflow for FGFR Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Kinase Assays (IC50 Determination) B Cell-Based Assays (Proliferation, Apoptosis) A->B C Signaling Pathway Analysis (Western Blot) B->C D Xenograft Model Establishment (Patient- or Cell Line-Derived) C->D Lead Compound Selection E Drug Administration (Monotherapy or Combination) D->E F Tumor Growth Inhibition Assessment E->F G Pharmacodynamic & Safety Analysis F->G

Figure 2: Generalized Preclinical Workflow

Clinical Efficacy in Intrahepatic Cholangiocarcinoma (iCCA)

The primary clinical evidence for both drugs comes from Phase 2 trials in patients with iCCA harboring FGFR2 genetic aberrations.

Efficacy EndpointThis compound (FIDES-01, FGFR2 fusions)Infigratinib (NCT02150967, FGFR2 fusions/rearrangements)
Objective Response Rate (ORR) 22.3% (95% CI: 14.7-31.6)[11][12]23.1% (95% CI: 15.6-32.2)[13][14]
Disease Control Rate (DCR) 75.7% (95% CI: 66.3-83.6)[11][15]84.3% (95% CI: 76.0-90.6)[16]
Median Duration of Response (DoR) 6.4 months[12]5.0 months (95% CI: 0.9-19.1)[13][14]
Median Progression-Free Survival (PFS) 7.8 months (95% CI: 5.5-8.3)[11]7.3 months (95% CI: 5.6-7.6)[13][14]
Median Overall Survival (OS) 17.2 months (95% CI: 12.5-22.4)[15]12.2 months (95% CI: 10.7-14.9)[13]
Table 2: Comparative Clinical Efficacy in Previously Treated iCCA Patients.

Safety and Tolerability

Both inhibitors exhibit a manageable safety profile, with adverse events consistent with the FGFR inhibitor class.

Adverse Event (Any Grade)This compound (FIDES-01)Infigratinib (NCT02150967)
Hyperphosphatemia37%[15]76.9%[14]
Asthenia/Fatigue34%[15]39.8%[14]
Nausea30%[15]-
Transaminase Elevations29%[15]-
Dry Mouth27%[15]-
Dry Eye23%[15]-
Stomatitis2.0%[11]54.6%[14]
Nail Toxicities7.5%[11]-
Retinal Events1.4%[11]16.7% (Central serous retinopathy-like/retinal pigment epithelial detachment-like events)[14]
Palmar-Plantar Erythrodysesthesia1.4%[11]-
Table 3: Common Treatment-Related Adverse Events.

Experimental Protocols

Kinase Inhibition Assay (this compound)

The kinase inhibitory activity of this compound was determined using recombinant FGFR1 or FGFR2 proteins and a biotinylated PYK2 peptide substrate. The assay was performed in a 50 mM Tris buffer (pH 8.0) containing MgCl₂, EGTA, glycerol, Na₃PO₄, and DTT. This compound was serially diluted and pre-incubated with the kinase. The reaction was initiated by the addition of ATP and the substrate. After incubation, the reaction was stopped, and the signal was detected using AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads.[3]

Kinase Inhibition Assay (Infigratinib)

The enzymatic kinase activity of Infigratinib was assessed by measuring the phosphorylation of a synthetic substrate by a purified GST-fusion FGFR3-K650E kinase domain in the presence of radiolabeled ATP. The assay was carried out in a Tris-HCl buffer (pH 7.5) with MnCl₂, MgCl₂, DTT, PEG 20000, and poly(EY). The reaction was initiated by the addition of the enzyme solution to a mixture of the substrate and varying concentrations of Infigratinib. The amount of phosphorylation was quantified to determine the IC50 values.[9]

Cell Proliferation Assay (General)

Cancer cell lines are seeded in 96- or 384-well plates and allowed to adhere overnight. The cells are then treated with serial dilutions of the inhibitor or vehicle control (DMSO). After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo®, which measure metabolic activity or ATP levels, respectively. The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce cell viability by 50%.[9][17]

In Vivo Xenograft Model (General)

Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The inhibitor is administered orally at a specified dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry and western blotting, to assess target engagement and downstream effects.[18][19][20]

Conclusion

This compound and Infigratinib are both potent FGFR inhibitors with demonstrated clinical activity in FGFR2-driven iCCA. Their efficacy in terms of ORR and PFS appears comparable based on the available Phase 2 data. This compound's broader kinase profile, including CSF1R inhibition, may offer a unique mechanism of action with potential implications for modulating the tumor microenvironment, though the clinical significance of this is still under investigation. Infigratinib has a more selective FGFR1-3 profile. The safety profiles of both drugs are generally manageable, with some differences in the incidence of specific adverse events such as hyperphosphatemia and stomatitis. The choice between these agents in a clinical or research setting may depend on the specific genetic alteration, tumor type, and the desired kinase inhibition profile. Further head-to-head clinical trials would be necessary for a definitive comparison of their therapeutic indices.

References

Validating Derazantinib's In Vivo Efficacy on CSF1R Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of derazantinib's in vivo performance in inhibiting the Colony-Stimulating Factor 1 Receptor (CSF1R) against other relevant inhibitors. The data presented is compiled from preclinical studies to assist researchers in evaluating this compound's potential in cancer therapy, particularly concerning its effects on the tumor microenvironment.

In Vivo Comparison of CSF1R and FGFR Inhibitors

The following table summarizes the in vivo efficacy of this compound compared to a selective FGFR inhibitor, pemigatinib, and a selective CSF1R inhibitor, BLZ945, in various tumor models. This comparative data highlights this compound's dual activity against both FGFR and CSF1R.

Compound Target(s) Tumor Model Mouse Strain Dosing Key In Vivo Findings Reference
This compound FGFR1-3, CSF1R4T1 (syngeneic breast cancer)BALB/cNot specifiedHighly efficacious, causing tumor stasis. Increased anti-tumor immune infiltrate when combined with anti-PD-L1 antibody.[1]
MBT-2 (syngeneic bladder cancer)C3HNot specifiedModulated the tumor microenvironment, suggesting CSF1R target engagement.[1][2]
Pemigatinib FGFR1-34T1 (syngeneic breast cancer)BALB/cNot specifiedNo efficacy observed, highlighting the importance of CSF1R inhibition in this model.[1]
KATO III (gastric cancer xenograft)SCID0.03 - 1 mg/kg, oral, dailyDose-dependent tumor growth suppression.[3]
BLZ945 CSF1RPDGF-B-driven glioma-200 mg/kg, oral, dailyHalted glioma growth and induced tumor regression.[4][5][6]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CSF1 CSF-1 / IL-34 CSF1R CSF1R Dimerization & Autophosphorylation CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS STAT STAT CSF1R->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation This compound This compound This compound->CSF1R

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

In_Vivo_Experimental_Workflow start Tumor Cell Implantation (e.g., 4T1, MBT-2) tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Treatment Initiation (this compound or Comparator) tumor_growth->treatment endpoint Endpoint Analysis treatment->endpoint tumor_measurement Tumor Volume Measurement endpoint->tumor_measurement ihc Immunohistochemistry (p-CSF1R, Immune Cells) endpoint->ihc western Western Blot (p-CSF1R) endpoint->western

Caption: General Workflow for In Vivo Evaluation of CSF1R Inhibitors.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and other CSF1R inhibitors.

In Vivo Tumor Model Studies

1. This compound in Syngeneic Mouse Models (4T1 and MBT-2) [1]

  • Animal Model: Female BALB/c mice for the 4T1 breast cancer model and female C3H mice for the MBT-2 bladder cancer model.

  • Tumor Cell Implantation:

    • 4T1 Model: 4T1 cells were implanted into the mammary fat pad.

    • MBT-2 Model: MBT-2 cells were implanted subcutaneously.

  • Drug Administration: Specific dosing for this compound was not detailed in the available public information.

  • Endpoint Analysis:

    • Tumor growth was monitored throughout the study.

    • Immunohistochemistry was performed on primary tumors to assess the infiltration of cytotoxic T cells, natural killer cells, and T-helper cells.

2. Pemigatinib in a Xenograft Mouse Model (KATO III) [3]

  • Animal Model: Female severe combined immunodeficiency (SCID) mice, 5-8 weeks of age.

  • Tumor Cell Implantation: KATO III tumor brei was prepared from donor mice and implanted subcutaneously on the flank of the recipient mice in a 1:1 (v/v) mixture of HEPES-buffered saline solution and Matrigel.

  • Drug Administration: Pemigatinib was administered by oral gavage once daily at doses of 0.03, 0.1, 0.3, or 1 mg/kg.

  • Endpoint Analysis:

    • Tumor size was measured to determine efficacy.

    • Pharmacodynamic analysis of p-FGFR2 in tumor homogenates was performed by ELISA.

3. BLZ945 in a Glioma Mouse Model [4][5]

  • Animal Model: PDGF-B-driven glioma mouse model.

  • Drug Administration: BLZ945 was delivered via oral gavage in 20% Captisol at a dose of 200 mg/kg daily.

  • Endpoint Analysis:

    • Tumor burden was assessed by hematoxylin and eosin (H&E) staining of brain sections.

    • Tumor growth was monitored by biweekly MRI.

    • Flow cytometry was used to analyze the populations of tumor-associated macrophages.

Western Blot for Phospho-CSF1R (p-CSF1R)

This is a general protocol for the detection of p-CSF1R in tumor tissue lysates.

  • Tissue Lysis: Tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation:

    • The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against phospho-CSF1R (e.g., anti-p-CSF1R Tyr723) overnight at 4°C.[7]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: The membrane is stripped and re-probed with an antibody against total CSF1R or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[8][9]

Note: Specific antibody concentrations and incubation times may need to be optimized for different experimental conditions.

References

Derazantinib's Anti-Angiogenic Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the anti-angiogenic effects of derazantinib in comparison to other prominent tyrosine kinase inhibitors. This report provides a cross-validation of its capabilities, supported by experimental data and detailed methodologies.

This compound, a potent, orally available inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases, has demonstrated significant anti-angiogenic properties.[1] Its mechanism of action extends beyond FGFR, also targeting other key mediators of angiogenesis, including the vascular endothelial growth factor receptor 2 (VEGFR2).[2][3][4] This dual inhibition of both FGFR and VEGFR signaling pathways positions this compound as a compelling agent in the landscape of anti-angiogenic cancer therapies. This guide provides a comparative analysis of this compound's anti-angiogenic effects against other established multi-targeted tyrosine kinase inhibitors: sunitinib, regorafenib, pazopanib, and sorafenib.

Comparative Efficacy in Angiogenesis Models

The anti-angiogenic potential of this compound and its counterparts has been evaluated in various in vitro and in vivo models. The following tables summarize the available quantitative data from key angiogenesis assays, offering a comparative perspective on their efficacy.

Table 1: Inhibition of Endothelial Cell Proliferation (HUVEC)
CompoundIC50 (µM)Experimental Conditions
This compound Data not available-
Sunitinib ~224-hour incubation.[5]
Regorafenib ~0.003VEGF165-stimulated HUVECs.[6]
Pazopanib 0.02VEGF-induced proliferation.[7]
Sorafenib Data not available in comparable formatInhibits HUVEC growth by 20% at unspecified concentration.[5]
Table 2: Inhibition of Endothelial Cell Tube Formation
CompoundEffectConcentration
This compound Disrupts vascular development in zebrafish, comparable to potent VEGFR inhibitors.[2][8]0.1 - 3 µM
Sunitinib Significant reduction in tube length.[5]2 µM
Regorafenib Significantly inhibits HUVEC tube formation.[9]Not specified
Pazopanib No tube formation observed.[10]≥ 20 µg/mL
Sorafenib 50% blocking activity.[5]Not specified
Table 3: Inhibition of Angiogenesis in In Vivo/Ex Vivo Models
CompoundModelEffect
This compound Zebrafish EmbryoDose-dependent inhibition of vascular development.[8]
Sunitinib Chick Chorioallantoic Membrane (CAM) AssaySignificant reduction in tumor engraftment and size of sensitive cell lines.[11]
Regorafenib Rat Aortic Ring AssayData not available
Pazopanib Mouse Corneal Micropocket AssayImpaired VEGF-induced angiogenesis.[7]
Sorafenib Rat Aortic Ring AssayPotent concentration-dependent relaxation of precontracted aorta (endothelium-dependent).[12]

Signaling Pathways and Experimental Workflows

The anti-angiogenic effects of this compound are mediated through the inhibition of key signaling pathways crucial for new blood vessel formation. The following diagrams, generated using Graphviz, illustrate these pathways and the workflows of common angiogenesis assays.

Derazantinib_Signaling_Pathway cluster_ligands Growth Factors cluster_receptors Receptors cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF FGFR FGFR FGF->FGFR Binds VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS VEGFR->PLCg VEGFR->PI3K VEGFR->RAS This compound This compound This compound->FGFR Inhibits This compound->VEGFR Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

This compound's dual inhibition of FGFR and VEGFR signaling pathways.

HUVEC_Tube_Formation_Workflow prep Prepare Matrigel-coated plates seed Seed HUVECs onto Matrigel prep->seed treat Add this compound or control vehicle seed->treat incubate Incubate for 4-18 hours treat->incubate visualize Visualize and quantify tube formation incubate->visualize

Workflow for the HUVEC tube formation assay.

Aortic_Ring_Assay_Workflow dissect Dissect and section rat thoracic aorta embed Embed aortic rings in collagen or Matrigel dissect->embed treat Add this compound or control to media embed->treat culture Culture for 7-14 days treat->culture analyze Analyze microvessel outgrowth culture->analyze

Workflow for the rat aortic ring assay.

Experimental Protocols

Detailed methodologies for the key angiogenesis assays cited in this guide are provided below for reproducibility and cross-validation.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

  • Plate Coating: Thaw Matrigel basement membrane matrix on ice. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest HUVECs and resuspend in appropriate growth medium. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.

  • Treatment: Add this compound or other test compounds at desired concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Rat Aortic Ring Assay

This ex vivo assay provides a more complex, three-dimensional model of angiogenesis.

  • Aorta Dissection: Humanely euthanize a rat and dissect the thoracic aorta under sterile conditions.

  • Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1-2 mm thick rings.

  • Embedding: Place a 50 µL layer of collagen gel or Matrigel in the bottom of a 48-well plate and allow it to polymerize. Place an aortic ring on top of the gel and cover it with another 50 µL of the gel.

  • Culturing and Treatment: After polymerization, add 1 mL of endothelial cell growth medium to each well. Add this compound or other test compounds to the medium.

  • Analysis: Culture the rings for 7-14 days, replacing the medium every 2-3 days. Monitor and quantify the outgrowth of microvessels from the aortic rings using a microscope and image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay utilizes the highly vascularized membrane of a chicken embryo to study angiogenesis.

  • Egg Preparation: Obtain fertilized chicken eggs and incubate them at 37°C in a humidified incubator. On day 3 of incubation, create a small window in the eggshell to expose the CAM.

  • Sample Application: On day 10, place a sterile filter paper disc or a carrier of choice onto the CAM. Apply a solution of this compound or other test compounds onto the carrier.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.

  • Analysis: After incubation, open the window and observe the CAM. Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier or by measuring the area of neovascularization using image analysis software.

Conclusion

This compound demonstrates a robust anti-angiogenic profile, primarily through the dual inhibition of FGFR and VEGFR signaling pathways. While direct comparative quantitative data with other tyrosine kinase inhibitors across all standardized assays is not yet fully available in published literature, the existing evidence from in vitro and in vivo models strongly supports its potent anti-angiogenic activity. The provided experimental protocols offer a framework for researchers to conduct further head-to-head comparative studies to precisely delineate the relative potency and efficacy of this compound in the context of other anti-angiogenic agents. The unique dual-inhibitory mechanism of this compound suggests its potential for significant clinical utility in the treatment of highly vascularized tumors.

References

Derazantinib: A Comparative Analysis of Combination Therapy vs. Monotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib is an orally bioavailable, potent inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, with activity against FGFR1, 2, and 3.[1] It has demonstrated anti-tumor activity in preclinical models and clinical trials, particularly in tumors harboring FGFR genetic aberrations.[2][3] Beyond its FGFR inhibition, this compound also targets the colony-stimulating factor 1 receptor (CSF1R), suggesting a potential role in modulating the tumor microenvironment and overcoming resistance to therapy.[1] This guide provides a comparative overview of preclinical studies evaluating this compound as a monotherapy versus in combination with other anti-cancer agents, focusing on experimental data and methodologies to inform further research and development.

I. Efficacy of this compound Monotherapy vs. Combination Therapy

Preclinical studies have explored the synergistic or additive effects of combining this compound with chemotherapy and immunotherapy in various cancer models.

This compound in Combination with Paclitaxel in Gastric Cancer Models

In preclinical models of gastric cancer, the combination of this compound with the chemotherapeutic agent paclitaxel has shown significant synergistic effects, particularly in in vivo models.[1]

In Vitro Efficacy:

Cell LineFGFR AberrationThis compound GI50 (nM)Combination Effect with Paclitaxel
SNU-16FGFR2 fusion18Additive/Synergistic
KATOIIIFGFR2 amplification14Additive
AGSFGFR wild-type>10,000-
MKN45FGFR wild-type>10,000-

Data sourced from McSheehy et al., 2023.

In Vivo Efficacy in Xenograft Models:

ModelFGFR AberrationTreatment GroupTumor Growth Inhibition (%)Response
SNU-16 (CDX)FGFR2 fusionThis compound (30 mg/kg, qd)85-
Paclitaxel (10 mg/kg, q2w)50-
This compound + Paclitaxel>100Regression
GC0120 (PDX)FGFR2 amplificationThis compound (30 mg/kg, qd)95-
Paclitaxel (10 mg/kg, q2w)60-
This compound + Paclitaxel>100Stasis/Regression
GC0119 (PDX)FGFR2 fusionThis compound (30 mg/kg, qd)98-
Paclitaxel (10 mg/kg, q2w)45-
This compound + Paclitaxel>100Regression

CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft. Data represents a summary of findings from McSheehy et al., 2023.

This compound in Combination with PD-L1 Inhibition

The dual inhibition of FGFR and CSF1R by this compound provides a strong rationale for combination with immune checkpoint inhibitors. Preclinical data has shown that CSF1R blockade can render tumors more responsive to T-cell checkpoint immunotherapy.[1]

While specific quantitative data from preclinical studies combining this compound and a PD-L1 inhibitor like atezolizumab is not extensively published, the clinical trial FIDES-02 (NCT04045613) was initiated based on a strong preclinical rationale.[4][5][6][7] This trial is evaluating this compound alone and in combination with atezolizumab in patients with urothelial carcinoma harboring FGFR genetic aberrations.[6][7]

II. Signaling Pathways and Rationale for Combination

This compound's primary mechanism of action is the inhibition of the FGFR signaling pathway, which is a key driver of cell proliferation, differentiation, and migration in many cancers. Additionally, its inhibition of CSF1R is thought to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs).

Derazantinib_Signaling_Pathway cluster_cell Tumor Cell cluster_tme Tumor Microenvironment FGF FGF FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR This compound This compound This compound->FGFR CSF1R CSF1R This compound->CSF1R Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation CSF1 CSF1 CSF1->CSF1R TAM Tumor-Associated Macrophage (M2) CSF1R->TAM Immunosuppression Immunosuppression TAM->Immunosuppression PD1_PDL1 PD-1/PD-L1 Interaction TAM->PD1_PDL1 upregulates PD-L1 PDL1_Ab PD-L1 Antibody PDL1_Ab->PD1_PDL1 T_Cell CD8+ T-Cell PD1_PDL1->T_Cell

Caption: this compound's dual inhibition of FGFR and CSF1R signaling pathways.

The combination of this compound with paclitaxel is rationalized by their complementary mechanisms of action. While this compound targets the driver oncogene pathway, paclitaxel is a cytotoxic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis. The synergy observed in vivo may also be attributed to this compound's effect on the tumor microenvironment, potentially enhancing the efficacy of chemotherapy.

The rationale for combining this compound with a PD-L1 inhibitor stems from this compound's ability to inhibit CSF1R. CSF1R signaling is crucial for the recruitment and function of immunosuppressive M2-polarized TAMs. By inhibiting CSF1R, this compound may reduce the population of these TAMs, thereby alleviating the immunosuppressive tumor microenvironment and enhancing the anti-tumor activity of PD-L1 blockade.

III. Experimental Protocols

Detailed protocols for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound (monotherapy or combination) A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for a typical MTT cell viability assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound, paclitaxel, or their combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound and/or other compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, etc., overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Xenograft_Workflow A 1. Subcutaneous injection of tumor cells into nude mice B 2. Tumor growth to ~100-150 mm³ A->B C 3. Randomize mice into treatment groups B->C D 4. Administer this compound (p.o.) and/or combination agent C->D E 5. Monitor tumor volume and body weight D->E F 6. Euthanize mice and harvest tumors for analysis E->F

Caption: General workflow for in vivo xenograft studies.

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells (e.g., SNU-16) into the flank of athymic nude mice. For PDX models, surgically implant tumor fragments.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, paclitaxel monotherapy, combination therapy).

  • Dosing: Administer this compound orally (p.o.) daily (qd) and paclitaxel intravenously (i.v.) or intraperitoneally (i.p.) according to the study schedule.

  • Monitoring: Measure tumor volume with calipers and monitor mouse body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Immunohistochemistry (IHC)

IHC is used to visualize the presence and location of specific proteins in tissue sections.

  • Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies (e.g., anti-CD8, anti-F4/80 for macrophages) overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate and visualize with a DAB chromogen.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Analyze the stained sections under a microscope to assess the infiltration of immune cells.

IV. Conclusion

Preclinical evidence strongly suggests that this compound in combination with other anti-cancer agents, such as paclitaxel and potentially PD-L1 inhibitors, can lead to enhanced anti-tumor efficacy compared to monotherapy. The dual targeting of oncogenic signaling pathways and the tumor microenvironment by this compound provides a compelling rationale for these combination strategies. The experimental data and protocols presented in this guide offer a foundation for researchers to further investigate and optimize this compound-based combination therapies for various cancer types.

References

Independent Validation of Derazantinib's Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of Derazantinib's target engagement, comparing its performance with other selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information herein is compiled from publicly available experimental data and established methodologies to assist researchers in designing and interpreting their own studies.

This compound (ARQ-087) is an orally bioavailable, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] It has shown therapeutic potential in cancers with FGFR genetic aberrations, such as intrahepatic cholangiocarcinoma (iCCA).[3][4] Independent validation of its target engagement is crucial for understanding its mechanism of action, confirming its selectivity, and providing a rationale for its clinical application. This guide outlines key experimental approaches to achieve this validation.

Comparative Biochemical Activity of FGFR Inhibitors

A critical first step in validating a kinase inhibitor is to determine its potency and selectivity against its intended targets. This is typically achieved through in vitro biochemical assays using purified recombinant enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Other Notable Targets (IC50)
This compound 4.5[2]1.8[2]4.5[2]34[2]CSF1R, VEGFR2, RET, DDR2, PDGFRβ, KIT[2][5][6]
Infigratinib (BGJ398) 0.9[7]1.4[7]1[7]>40-fold selective vs FGFR4[7]
Pemigatinib 0.40.51.230VEGFR2 (7.2)
Erdafitinib 1.22.53.0271RET (46), VEGFR2 (70)

Note: IC50 values can vary between different assay platforms and experimental conditions. The data presented here are for comparative purposes and are compiled from various sources.

Experimental Protocols for Target Validation

Robust and reproducible experimental design is paramount for the independent validation of drug-target engagement. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by an inhibitor.

Materials:

  • Purified recombinant FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compounds (this compound and comparators)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare a 3-fold serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer A to achieve a 3X final concentration.

  • Prepare a 3X mixture of the FGFR enzyme and the Eu-anti-Tag antibody in Kinase Buffer A.

  • Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

  • In a 384-well plate, add 5 µL of the diluted test compound.

  • Add 5 µL of the enzyme/antibody mixture to each well.

  • Add 5 µL of the tracer solution to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor (excitation: 340 nm, emission: 615 nm) and the Alexa Fluor® 647 acceptor (emission: 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.[1]

Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)

CETSA is a powerful technique to verify that a drug binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[8][9][10]

Materials:

  • Cancer cell line with known FGFR expression (e.g., SNU-16, NCI-H716)[2]

  • This compound and comparator FGFR inhibitors

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)

Procedure:

  • Compound Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours) at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble FGFR protein by Western blot.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]

Downstream Signaling Pathway Inhibition (Western Blotting)

Inhibition of FGFR should lead to a reduction in the phosphorylation of downstream signaling molecules. Western blotting can be used to assess the phosphorylation status of key proteins in the FGFR pathway, such as FRS2, ERK, and AKT.[2][11]

Materials:

  • Cancer cell line with active FGFR signaling

  • This compound and comparator FGFR inhibitors

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-p-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-Actin or anti-GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight, then treat with different concentrations of inhibitors for a defined period (e.g., 2-4 hours). In some experiments, cells can be stimulated with an FGF ligand (e.g., FGF2) to induce pathway activation.

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of signaling inhibition.[11][12]

Visualizing Pathways and Workflows

Diagrams created using the DOT language can help to visualize the complex signaling pathways and experimental procedures involved in validating this compound's target engagement.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 p PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg This compound This compound This compound->FGFR inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

CETSA_Workflow step1 1. Cell Treatment (Inhibitor vs. Vehicle) step2 2. Heat Challenge (Temperature Gradient) step1->step2 step3 3. Cell Lysis step2->step3 step4 4. Centrifugation (Separate Soluble/Insoluble) step3->step4 step5 5. Collect Supernatant (Soluble Protein Fraction) step4->step5 step6 6. Western Blot Analysis (Quantify Soluble Target) step5->step6 step7 7. Data Analysis (Generate Melting Curves) step6->step7

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

By employing the methodologies and comparative data presented in this guide, researchers can independently and rigorously validate the target engagement of this compound and other FGFR inhibitors, contributing to a deeper understanding of their therapeutic potential.

References

Navigating the Safety Landscape of Pan-FGFR Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the safety and tolerability of derazantinib in comparison to other pan-FGFR inhibitors, providing researchers and drug development professionals with essential data for informed decision-making.

The advent of pan-fibroblast growth factor receptor (pan-FGFR) inhibitors has marked a significant advancement in the treatment of various cancers harboring FGFR genetic alterations. While their efficacy is well-documented, a thorough understanding of their safety profiles is paramount for clinical development and patient management. This guide provides a comprehensive comparison of the safety profile of this compound with other prominent pan-FGFR inhibitors, including erdafitinib, pemigatinib, infigratinib, and futibatinib, supported by quantitative data from clinical studies.

Comparative Safety Profile of Pan-FGFR Inhibitors

The safety profiles of pan-FGFR inhibitors are largely characterized by on-target effects, resulting in a distinct set of class-related adverse events (AEs). These primarily include hyperphosphatemia, mucocutaneous toxicities (stomatitis, dry mouth, nail toxicity), ocular toxicities (dry eye, retinal pigment epithelial detachment), and gastrointestinal events (diarrhea, nausea).[1][2][3] The incidence and severity of these AEs, however, can vary between different inhibitors, potentially due to differences in their kinase selectivity and pharmacokinetic properties.

This compound has demonstrated a manageable safety profile in clinical trials, with some studies suggesting a favorable profile concerning certain class-specific toxicities compared to other FGFR inhibitors.[4][5][6]

Table 1: Comparison of Common Adverse Events (Any Grade) of this compound and Other Pan-FGFR Inhibitors
Adverse EventThis compound (%)Erdafitinib (%)Pemigatinib (%)Infigratinib (%)Futibatinib (%)
Hyperphosphatemia 35 - 75.9786076.982.1
Fatigue/Asthenia 33 - 69.0334239.833.7
Nausea 32 - 38.822401529.6
Diarrhea -54471533.7
Stomatitis/Dry Mouth 27 (Dry Mouth) / 2.0-4.1 (Stomatitis)35 (Stomatitis) / 46 (Dry Mouth)35 (Stomatitis) / 34 (Dry Mouth)54.6 (Stomatitis)19 (Stomatitis)
Dry Eye 24-3567.6 (Eye Disorders)-
Nail Toxicity 6.1 - 7.51943-27
Alopecia --49--
Decreased Appetite 30.6-3340.2-
Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) 0 - 1.430.4--13
Retinal Events 1.4 - 12.2-11 (RPED)16.7 (CSR/RPED)8

Note: The data presented is a range compiled from multiple sources and clinical trials and may not be from head-to-head comparative studies. Sources:[4][5][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]

Table 2: Comparison of Grade ≥3 Adverse Events of this compound and Other Pan-FGFR Inhibitors
Adverse Event (Grade ≥3)This compound (%)Erdafitinib (%)Pemigatinib (%)Infigratinib (%)Futibatinib (%)
Hyperphosphatemia -5.2--19
Stomatitis -8.1-14.83
Hyponatremia ---13.0-
Hypophosphatemia ---13.0-
Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) 09.6--3
Retinal Pigment Epithelial Detachment (RPED) --1.3--
Increased AST/ALT 10 (AST) / 9 (ALT)---11 (Hepatic AEs)

Note: The data presented is compiled from various sources and may not be from direct comparative trials. AEs reported can vary based on the patient population and study design. Sources:[4][7][9][16][19][24]

Management of Common Pan-FGFR Inhibitor-Associated Adverse Events

Proactive monitoring and management are crucial for mitigating the impact of AEs and maintaining patients on therapy. Key management strategies include:

  • Hyperphosphatemia: Regular monitoring of phosphate levels is essential. Management strategies include a low-phosphate diet and the use of phosphate binders.[1][10] Dose interruption or reduction of the FGFR inhibitor may be necessary in cases of severe or persistent hyperphosphatemia.[10]

  • Ocular Toxicity: Routine ophthalmological examinations, including optical coherence tomography (OCT), are recommended before and during treatment to monitor for conditions like central serous retinopathy (CSR) and retinal pigment epithelial detachment (RPED).[8][10][12] Artificial tears can be used to manage dry eye symptoms.[8]

  • Stomatitis and Mucositis: Good oral hygiene is important. Management may include topical treatments and pain relief.

  • Dermatologic and Nail Toxicities: Moisturizers and protective measures can help manage dry skin and nail changes. For more severe reactions like palmar-plantar erythrodysesthesia, dose modifications may be required.[2][3]

Experimental Protocols

The safety and efficacy data for pan-FGFR inhibitors are primarily derived from Phase I, II, and III clinical trials. A general workflow for a Phase II clinical trial evaluating a targeted therapy like a pan-FGFR inhibitor is outlined below. For specific and detailed protocols, researchers should refer to the individual clinical trial records (e.g., on ClinicalTrials.gov) using the NCT numbers provided in the cited literature.[9][13][21][24][27][28]

Generic Phase II Clinical Trial Workflow

experimental_workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_followup Follow-up screening Inclusion/Exclusion Criteria (e.g., FGFR alteration, prior therapy) consent Informed Consent screening->consent treatment Drug Administration (e.g., this compound 300mg QD) consent->treatment Enrollment monitoring Safety & Tolerability Monitoring (AEs, labs, ophthalmology) treatment->monitoring efficacy Tumor Response Assessment (e.g., RECIST 1.1) monitoring->efficacy pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis efficacy->pk_pd followup Long-term Follow-up (Survival, late-onset AEs) pk_pd->followup

Caption: Generic workflow of a Phase II clinical trial for a pan-FGFR inhibitor.

Signaling Pathway

Pan-FGFR inhibitors exert their therapeutic effect by blocking the ATP-binding site of FGFRs, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. The on-target side effects observed with these inhibitors are a direct consequence of inhibiting these pathways in healthy tissues where FGFR signaling plays a physiological role.

Simplified FGFR Signaling Pathway

fgfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition fgf FGF Ligand fgfr FGFR fgf->fgfr ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway fgfr->ras_raf_mek_erk pi3k_akt_mtor PI3K-AKT-mTOR Pathway fgfr->pi3k_akt_mtor jak_stat JAK-STAT Pathway fgfr->jak_stat transcription Gene Transcription ras_raf_mek_erk->transcription Proliferation, Differentiation pi3k_akt_mtor->transcription Cell Growth, Survival jak_stat->transcription Survival, Inflammation inhibitor Pan-FGFR Inhibitor (e.g., this compound) inhibitor->fgfr

References

A Meta-Analysis of Derazantinib in Intrahepatic Cholangiocarcinoma: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of clinical trial data for derazantinib in the treatment of intrahepatic cholangiocarcinoma (iCCA). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound with other therapeutic alternatives, supported by experimental data.

Comparative Efficacy and Safety of iCCA Therapies

The treatment landscape for intrahepatic cholangiocarcinoma (iCCA) has evolved with the advent of targeted therapies, particularly for patients with fibroblast growth factor receptor (FGFR) genetic aberrations. This section presents a comparative summary of the clinical performance of this compound against other FGFR inhibitors and standard chemotherapy regimens.

Efficacy in FGFR2-Altered iCCA

The following table summarizes the efficacy data from key clinical trials of this compound and its primary competitors, the fellow FGFR inhibitors pemigatinib and infigratinib, in patients with iCCA harboring FGFR2 fusions, rearrangements, mutations, or amplifications.

Treatment RegimenTrial NamePatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
This compound FIDES-01 (Cohort 1)FGFR2 fusion/rearrangement positive21.4%[1][2]75.7%[1][2]8.0 months[1][2]17.2 months[1][2]
FIDES-01 (Cohort 2)FGFR2 mutation/amplification positive6.8%[3]63.6%[3]8.3 months[3]15.9 months[3]
Pemigatinib FIGHT-202FGFR2 fusion/rearrangement positive37%[4]85% (interim)[5]7.0 months[4][6]17.5 months[4][6]
Infigratinib NCT02150967FGFR2 fusion/rearrangement positive23.1%[7]84.3%[7]7.3 months[7]12.2 months[7]
Efficacy in Broader iCCA Populations

For a broader perspective, the following table includes data from trials of standard chemotherapy and chemoimmunotherapy, which are not limited to patients with FGFR alterations.

Treatment RegimenTrial NamePatient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Gemcitabine + Cisplatin ABC-02Advanced Biliary Tract Cancer-81.4% (Tumor Control)[8]8.0 months[8]11.7 months[8]
Durvalumab + Gemcitabine + Cisplatin TOPAZ-1Advanced Biliary Tract Cancer (iCCA subgroup)24.7%[9]-7.2 months (overall population)[10]12.8 months (overall population)[10]
Comparative Safety and Tolerability

The safety profiles of these treatments are a critical consideration. The following table outlines the most common treatment-related adverse events (TRAEs) observed in the respective clinical trials.

Treatment RegimenTrial NameMost Common Treatment-Related Adverse Events (Any Grade)
This compound FIDES-01Hyperphosphatemia (76%), Asthenia/fatigue (34%), Nausea (30%), Transaminase elevations (29%)[1][7]
Pemigatinib FIGHT-202Hyperphosphatemia (58.5%), Alopecia (49.7%), Diarrhea (47.6%)[4][6]
Infigratinib NCT02150967Hyperphosphatemia, Stomatitis, Fatigue, Alopecia
Gemcitabine + Cisplatin ABC-02Neutropenia[8]
Durvalumab + Gemcitabine + Cisplatin TOPAZ-1Anemia, Neutropenia, Nausea, Fatigue

Experimental Protocols

A detailed understanding of the methodologies employed in these clinical trials is essential for a nuanced interpretation of the comparative data.

FIDES-01 (this compound)
  • Study Design: A phase 2, open-label, single-arm study evaluating this compound in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications who had progressed on at least one prior systemic therapy.[1][2][11]

  • Patient Population: Adults with unresectable or advanced iCCA with documented FGFR2 gene fusions, mutations, or amplifications.[1][2][5]

  • Dosing: this compound 300 mg administered orally once daily.[1][2][5]

  • Primary Endpoints: Objective response rate (ORR) for the FGFR2 fusion cohort and progression-free survival (PFS) for the FGFR2 mutation/amplification cohort, assessed by independent central review per RECIST v1.1.[1]

FIGHT-202 (Pemigatinib)
  • Study Design: An open-label, single-arm, multicenter, phase 2 study in adult patients with previously treated, locally advanced or metastatic cholangiocarcinoma with documented FGF/FGFR alterations.[5][12]

  • Patient Population: Patients were enrolled into three cohorts based on FGF/FGFR alteration status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), or Cohort C (no FGF/FGFR alterations).[12]

  • Dosing: Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[5][12]

  • Primary Endpoint: ORR in Cohort A, as assessed by independent review per RECIST v1.1.[5]

NCT02150967 (Infigratinib)
  • Study Design: A multicenter, open-label, single-arm, phase 2 trial in patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement.[13]

  • Patient Population: Patients with chemotherapy-refractory cholangiocarcinoma harboring FGFR2 fusions.[7]

  • Dosing: Infigratinib 125 mg orally once daily for 21 consecutive days followed by 7 days off therapy, in 28-day cycles.[13]

  • Primary Endpoints: ORR and duration of response (DoR), as determined by blinded independent central review according to RECIST 1.1.[13]

ABC-02 (Gemcitabine + Cisplatin)
  • Study Design: A randomized, controlled, open-label, phase 3 trial comparing gemcitabine plus cisplatin with gemcitabine alone in patients with locally advanced or metastatic biliary tract cancer.[8]

  • Patient Population: Patients with unresectable, recurrent, or metastatic cholangiocarcinoma, gallbladder cancer, or ampullary cancer who had not received prior chemotherapy for advanced disease.[1]

  • Dosing: Cisplatin (25 mg/m²) followed by gemcitabine (1000 mg/m²) on days 1 and 8, every 3 weeks for up to eight cycles.[8]

  • Primary Endpoint: Overall survival (OS).[8]

TOPAZ-1 (Durvalumab + Gemcitabine + Cisplatin)
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter, global phase 3 trial of durvalumab in combination with gemcitabine and cisplatin versus placebo plus gemcitabine and cisplatin as a first-line treatment.[14]

  • Patient Population: Treatment-naïve patients with unresectable advanced or metastatic biliary tract cancer, including iCCA, extrahepatic cholangiocarcinoma, and gallbladder cancer.[15]

  • Dosing: Durvalumab (1500 mg) or placebo every 3 weeks with gemcitabine (1000 mg/m²) and cisplatin (25 mg/m²) on days 1 and 8 of each 21-day cycle for up to 8 cycles, followed by durvalumab or placebo monotherapy every 4 weeks.[15]

  • Primary Endpoint: Overall survival (OS).[14]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and the structure of the clinical trials is crucial for a comprehensive understanding.

FGFR Signaling Pathway

This compound is a potent inhibitor of the fibroblast growth factor receptor (FGFR) signaling pathway. FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, differentiation, and angiogenesis. In iCCA, genetic alterations such as fusions, mutations, or amplifications of FGFR2 can lead to constitutive activation of this pathway, driving tumorigenesis. This compound, by blocking the kinase activity of FGFR1, 2, and 3, effectively inhibits these downstream signals.[15]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:f0 Binds RAS RAS FGFR:f2->RAS Activates PI3K PI3K FGFR:f2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Processes Cell Proliferation, Survival, Angiogenesis ERK->Cell_Processes Promotes AKT AKT PI3K->AKT AKT->Cell_Processes Promotes This compound This compound This compound->FGFR:f2 Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

FIDES-01 Clinical Trial Workflow

The FIDES-01 trial followed a structured workflow to assess the efficacy and safety of this compound in a targeted patient population.

FIDES01_Workflow Patient_Screening Patient Screening (Unresectable/Advanced iCCA) Molecular_Screening Molecular Screening (FGFR2 fusions, mutations, or amplifications) Patient_Screening->Molecular_Screening Enrollment Patient Enrollment Molecular_Screening->Enrollment Eligible Treatment This compound 300 mg QD Enrollment->Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1) Treatment->Tumor_Assessment Every 8 weeks Data_Analysis Data Analysis (ORR, PFS, OS, Safety) Treatment->Data_Analysis Adverse Events Tumor_Assessment->Treatment No Progression Follow_Up Follow-up for Survival Tumor_Assessment->Follow_Up Progression Follow_Up->Data_Analysis

Caption: Workflow of the FIDES-01 clinical trial for this compound in iCCA.

Conclusion

This compound has demonstrated meaningful clinical activity in patients with iCCA harboring FGFR2 genetic alterations, particularly in the context of FGFR2 fusions.[6][12] Its efficacy, as measured by ORR and PFS, is comparable to other FGFR inhibitors such as pemigatinib and infigratinib. The safety profile of this compound is generally manageable, with hyperphosphatemia being a common on-target effect, similar to other drugs in its class.[6]

When compared to standard chemotherapy (gemcitabine and cisplatin), this compound offers a targeted approach for a molecularly defined subgroup of iCCA patients, with the potential for improved outcomes in this population. The addition of immunotherapy to chemotherapy, as seen in the TOPAZ-1 trial with durvalumab, has set a new benchmark for first-line treatment in the broader advanced biliary tract cancer population.[10]

For researchers and drug development professionals, the data suggest that while this compound is a viable therapeutic option for FGFR2-altered iCCA, the competitive landscape of FGFR inhibitors and the evolving standard of care with chemoimmunotherapy necessitate a clear strategy for patient selection and positioning. Future research may focus on combination strategies, mechanisms of resistance, and the identification of biomarkers to further refine the use of this compound and other targeted therapies in iCCA.

References

Safety Operating Guide

Derazantinib proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Anleitung zur ordnungsgemäßen Entsorgung von Derazantinib

Wichtiger Hinweis: Bei this compound handelt es sich um ein Prüfpräparat. Die spezifischen Verfahren für Handhabung und Entsorgung sollten immer dem vom Hersteller bereitgestellten Sicherheitsdatenblatt (SDB) und den Protokollen der klinischen Prüfung entnommen werden. Diese Anleitung bietet allgemeine bewährte Verfahren für den Fall, dass keine spezifischen Anweisungen verfügbar sind.

Bei der Handhabung von this compound, einem potenten Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitor, ist die Einhaltung von Sicherheitsvorkehrungen zur Minimierung der Exposition von entscheidender Bedeutung. Obwohl es nicht als klassisches Zytostatikum eingestuft ist, erfordert sein gezielter Wirkmechanismus einen sorgfältigen Umgang.

Persönliche Schutzausrüstung (PSA):

  • Handschuhe: Tragen Sie immer chemikalienbeständige Handschuhe (z. B. Nitril).

  • Laborkittel: Ein sauberer, geschlossener Laborkittel ist obligatorisch.

  • Augenschutz: Eine Schutzbrille mit Seitenschutz sollte getragen werden, um die Augen vor Spritzern zu schützen.

Entsorgungsverfahren für this compound-Abfälle

Die Entsorgung von this compound und damit kontaminierten Materialien muss umwelt- und vorschriftskonform erfolgen. Eine Entsorgung über das Abwasser (Toilette oder Waschbecken) ist strengstens untersagt, da dies zur Kontamination von Gewässern führen kann.[1][2][3]

Schritt-für-Schritt-Anleitung zur Entsorgung:

  • Sammlung und Trennung:

    • Sammeln Sie alle mit this compound kontaminierten Abfälle getrennt von anderen Laborabfällen.

    • Dazu gehören unbenutzte oder abgelaufene Medikamente, kontaminierte PSA (Handschuhe, Kittel), leere Primärverpackungen (Blister, Fläschchen) und kontaminierte Laborutensilien (z. B. Pipettenspitzen).

  • Verpackung des Abfalls:

    • Verwenden Sie für die Sammlung von festen und flüssigen chemischen Abfällen dafür vorgesehene, auslaufsichere und deutlich gekennzeichnete Behälter.

    • Leere Blisterverpackungen und Umkartons sollten getrennt entsorgt werden, wobei Umkartons und Packungsbeilagen dem Papierrecycling zugeführt werden können.[4]

  • Kennzeichnung:

    • Beschriften Sie die Abfallbehälter eindeutig mit "Pharmazeutischer Abfall – Besondere Vorsicht" und geben Sie den Inhalt (this compound) an.

    • Wenn this compound als gefährlicher Abfall eingestuft wird, muss die Kennzeichnung den gesetzlichen Vorschriften für gefährliche Abfälle entsprechen.

  • Lagerung:

    • Lagern Sie die Abfallbehälter an einem sicheren, ausgewiesenen Ort, der für Unbefugte unzugänglich ist.

    • Die Lagerbedingungen sollten den Anweisungen im Sicherheitsdatenblatt entsprechen.

  • Entsorgung:

    • Die Entsorgung von pharmazeutischen Abfällen, insbesondere von Prüfpräparaten, muss durch ein zertifiziertes Entsorgungsunternehmen erfolgen.[4]

    • Kontaktieren Sie den Sicherheitsbeauftragten Ihrer Einrichtung, um die ordnungsgemäße Abholung und Entsorgung zu veranlassen.

    • Für Prüfpräparate ist häufig eine Rückgabe an den Sponsor der klinischen Studie vorgesehen.[5]

Zusammenfassung der Entsorgungswege

Die folgende Tabelle gibt einen Überblick über die verschiedenen Arten von Abfällen, die im Umgang mit this compound anfallen, und deren empfohlene Entsorgungswege.

AbfallkategorieBeispieleEmpfohlener Entsorgungsweg
Unbenutztes/Abgelaufenes Produkt Restmengen von this compound, Tabletten, PulverAls gefährlicher/pharmazeutischer Abfall über ein zertifiziertes Entsorgungsunternehmen entsorgen. Rückgabe an den Sponsor gemäß Studienprotokoll.
Kontaminierte Materialien Handschuhe, Wischtücher, Pipettenspitzen, leere BlisterSammlung in einem gekennzeichneten Behälter für gefährlichen/pharmazeutischen Abfall.
Primärverpackung (leer) Leere Flaschen, BlisterverpackungenEntsorgung als kontaminiertes Material.
Sekundärverpackung Umkartons, PackungsbeilagenPapierrecycling, sofern nicht kontaminiert.[4]

Diagramme

Die folgenden Diagramme visualisieren den Arbeitsablauf für die Entsorgung und den zugrunde liegenden Signalweg.

DisposalWorkflow cluster_prep Abfall anfällig cluster_disposal Entsorgungsprozess cluster_recycling Recycling start Umgang mit this compound waste_gen Abfall entsteht (Produktreste, kontaminierte PSA) start->waste_gen packaging Nicht kontaminierte Sekundärverpackung start->packaging segregate Abfall trennen waste_gen->segregate Sofort nach Gebrauch container In gekennzeichneten Behälter geben segregate->container storage Sicher lagern container->storage disposal_co Entsorgung durch zertifiziertes Unternehmen storage->disposal_co recycle Papierrecycling packaging->recycle

Bildunterschrift: Arbeitsablauf für die sichere Entsorgung von this compound-Abfällen.

FGFR_Pathway cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma FGFR FGFR RAS_RAF RAS-RAF-MEK-ERK Signalweg FGFR->RAS_RAF Signalübertragung PI3K_AKT PI3K-AKT Signalweg FGFR->PI3K_AKT Signalübertragung This compound This compound This compound->FGFR Blockade FGF FGF-Ligand FGF->FGFR Bindung & Aktivierung Proliferation Zellproliferation Überleben, Angiogenese RAS_RAF->Proliferation PI3K_AKT->Proliferation

Bildunterschrift: Vereinfachter FGFR-Signalweg und der Angriffspunkt von this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.